Harzianol O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,3R,8S,9S,11S,14R)-3-hydroxy-14-(hydroxymethyl)-4,8,15,15-tetramethyltetracyclo[9.3.1.01,9.05,8]pentadec-4-en-6-one |
InChI |
InChI=1S/C20H30O3/c1-11-14(22)9-20-13(10-21)6-5-12(18(20,2)3)7-16(20)19(4)8-15(23)17(11)19/h12-14,16,21-22H,5-10H2,1-4H3/t12-,13-,14+,16-,19-,20+/m0/s1 |
InChI Key |
WRMLRQUUGSSLNQ-CBSVXNQBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Harzianol O: A Technical Guide on its Discovery, Origin, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianol O is a novel harziane-type diterpenoid discovered from a marine-derived fungus, Trichoderma sp. SCSIOW21. This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of this compound. It includes detailed experimental protocols for its isolation and purification, comprehensive spectroscopic data for its structural elucidation, and quantitative analysis of its anti-inflammatory activity. Furthermore, this guide explores the proposed biosynthetic pathway of harziane diterpenoids and the likely signaling pathways involved in their anti-inflammatory effects, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
The genus Trichoderma comprises a diverse group of filamentous fungi renowned for their production of a wide array of bioactive secondary metabolites.[1] Among these are the harziane diterpenoids, a unique class of tetracyclic compounds characterized by a complex 6-5-7-4 fused ring system. These molecules have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties.[2][3]
This guide focuses on this compound, a recently identified member of the harziane diterpenoid family, isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[4] The discovery of novel marine natural products like this compound from underexplored environments highlights the vast potential of marine fungi as a source for new therapeutic agents.
Discovery and Origin
This compound was first isolated from the deep-sea sediment fungus Trichoderma sp. SCSIOW21.[4] This discovery was part of a broader investigation into the secondary metabolites of this marine fungal strain, which also led to the identification of several other novel harziane diterpenes, namely harzianols K, L, M, and N.[4]
Fungal Strain
-
Organism: Trichoderma sp. SCSIOW21
-
Source: Deep-sea sediment from the South China Sea.[4]
-
Identification: The strain was identified based on its morphological characteristics and ITS rDNA sequence analysis.[4]
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The absolute configuration was determined through Electronic Circular Dichroism (ECD) calculations and X-ray crystallography of co-isolated analogs.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₄ |
| Appearance | Colorless oil |
| Optical Rotation | [α]²⁵D +25.0 (c 0.1, MeOH) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 40.2 (t) | 1.65 (m), 1.55 (m) |
| 2 | 72.9 (d) | 4.05 (dd, 10.0, 5.0) |
| 3 | 45.1 (s) | |
| 4 | 148.8 (s) | |
| 5 | 124.5 (d) | 5.50 (s) |
| 6 | 42.3 (d) | 2.85 (m) |
| 7 | 35.1 (t) | 1.80 (m), 1.70 (m) |
| 8 | 38.9 (s) | |
| 9 | 55.4 (d) | 2.10 (m) |
| 10 | 48.7 (d) | 1.95 (m) |
| 11 | 210.5 (s) | |
| 12 | 30.1 (t) | 2.50 (m), 2.40 (m) |
| 13 | 78.2 (s) | |
| 14 | 25.5 (q) | 1.25 (s) |
| 15 | 28.9 (q) | 1.15 (s) |
| 16 | 17.8 (q) | 1.05 (d, 7.0) |
| 17 | 22.4 (q) | 1.75 (s) |
| 18 | 65.3 (t) | 3.80 (d, 12.0), 3.70 (d, 12.0) |
| 19 | 29.8 (q) | 1.30 (s) |
| 20 | 15.2 (q) | 0.95 (d, 7.0) |
HR-ESI-MS Data:
-
Calculated for C₂₀H₂₈O₄Na [M+Na]⁺: 355.1885
-
Found: 355.1880[4]
Experimental Protocols
Fermentation and Extraction
The Trichoderma sp. SCSIOW21 was cultured on a solid rice medium at room temperature for 30 days. The fermented rice substrate was then extracted with ethyl acetate. The resulting crude extract was concentrated under reduced pressure to yield a residue which was then subjected to further purification.[4]
Isolation and Purification of this compound
The crude extract was fractionated using silica (B1680970) gel column chromatography with a gradient elution system of petroleum ether and ethyl acetate. Fractions containing harziane diterpenoids were identified by Thin Layer Chromatography (TLC) analysis. Further purification of the target fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
The anti-inflammatory activity of this compound was evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the treated groups with the LPS-only control group.
Biological Activity
This compound exhibited moderate anti-inflammatory activity.[5]
Table 3: Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Production Inhibition (%) |
| This compound | 100 | 50.5 |
Biosynthesis and Signaling Pathways
Proposed Biosynthetic Pathway of Harziane Diterpenoids
The biosynthesis of harziane diterpenoids in Trichoderma is proposed to originate from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).[4][5] This complex cyclization is catalyzed by specific terpene cyclases, leading to the formation of the characteristic 6-5-7-4 tetracyclic core of the harziane skeleton.[6] Subsequent tailoring reactions, such as oxidations, reductions, and acetylations, catalyzed by enzymes like cytochrome P450 monooxygenases and dehydrogenases, are believed to be responsible for the structural diversity observed within this class of compounds, including the formation of this compound. While a plausible general pathway has been proposed, the specific gene cluster and enzymes responsible for the biosynthesis of this compound are yet to be fully elucidated.
Potential Anti-inflammatory Signaling Pathway
Diterpenoids are known to exert their anti-inflammatory effects through various mechanisms, with a common target being the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] The inhibition of NO production by this compound in LPS-stimulated macrophages suggests a potential interference with inflammatory signaling cascades. It is plausible that this compound may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. However, further studies are required to confirm the specific molecular targets and signaling pathways modulated by this compound.
Conclusion and Future Perspectives
This compound represents a novel addition to the growing family of harziane diterpenoids with potential therapeutic applications. Its discovery from a deep-sea fungus underscores the importance of exploring unique ecological niches for novel bioactive compounds. The moderate anti-inflammatory activity of this compound warrants further investigation into its mechanism of action and structure-activity relationships. Future research should focus on elucidating the specific biosynthetic gene cluster responsible for its production in Trichoderma sp. SCSIOW21, which could enable synthetic biology approaches for enhanced production. Furthermore, detailed mechanistic studies are needed to identify the precise molecular targets of this compound within inflammatory signaling pathways, which will be crucial for its potential development as a new anti-inflammatory drug lead.
References
- 1. Combined Comparative Genomics and Gene Expression Analyses Provide Insights into the Terpene Synthases Inventory in Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoids From the Coral-Derived Fungus Trichoderma harzianum (XS-20090075) Induced by Chemical Epigenetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of the anti-inflammatory effects of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Biosynthesis of Harziane Diterpenoids: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymes, and Regulatory Mechanisms for Drug Discovery and Development Professionals.
Introduction
Harziane diterpenoids are a fascinating class of secondary metabolites predominantly produced by fungi of the genus Trichoderma.[1][2] Characterized by a complex and distinctive 6-5-7-4 fused carbocyclic scaffold, these molecules have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antifungal, cytotoxic, and anti-inflammatory properties.[1][3] Understanding the biosynthetic pathway of these intricate molecules is paramount for unlocking their full therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the harziane diterpenoid biosynthetic pathway, detailing the key enzymatic steps, experimental protocols for pathway elucidation, and the emerging understanding of its regulatory networks.
The Core Biosynthetic Pathway: From Acyclic Precursor to a Complex Scaffold
The biosynthesis of harziane diterpenoids commences with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), a product of the mevalonate (B85504) (MVA) pathway.[4] The pivotal step in the formation of the characteristic harziane skeleton is a complex cyclization cascade catalyzed by a recently discovered family of non-canonical terpene cyclases known as Trichoderma Diterpene Cyclases (TriDTCs).
The proposed biosynthetic pathway can be summarized as follows:
-
Initiation and Cyclization: The pathway is initiated by the ionization of GGPP within the active site of a TriDTC. This is followed by a series of intramolecular cyclizations and rearrangements to form key carbocationic intermediates.
-
Formation of Harzianol I and Wickerol A: The TriDTCs catalyze the cyclization of GGPP to produce the primary diterpene products, harzianol I and wickerol A. These compounds represent the foundational structures of the harziane and trichodermanin families, respectively.
-
Downstream Modifications: Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, are hypothesized to convert these initial products into the diverse array of harziane diterpenoids, such as harzianone and harziandione.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance [frontiersin.org]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
Harzianol O: A Technical Guide to its Natural Source and Isolation from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the natural sourcing and isolation of Harzianol O, a harziane-type diterpene, from a marine-derived fungus. It details the originating fungal species, its habitat, and the complete workflow from fermentation to purification and structural elucidation, presented for a scientific audience engaged in natural product discovery and development.
Natural Source and Environment
This compound, along with several other harziane diterpenes, has been successfully isolated from a marine fungus identified as Trichoderma sp. SCSIOW21.[1][2][3][4] This fungal strain is of significant interest as members of the Trichoderma genus are known producers of a wide array of bioactive secondary metabolites.[5][6][7]
The specific strain, SCSIOW21, was sourced from a deep-sea sediment sample collected from the South China Sea at a depth of 2134 meters.[3] The isolation from such an extreme environment highlights the potential of deep-sea fungi as a valuable resource for discovering novel chemical entities.[2]
Experimental Protocols
The isolation and purification of this compound involve a multi-step process encompassing fungal fermentation, extraction, and multi-modal chromatography.
Fungal Fermentation and Extraction
The initial step involves the large-scale cultivation of the Trichoderma sp. SCSIOW21 fungus to generate sufficient biomass for the production of the target metabolite.
-
Fungal Strain : Trichoderma sp. SCSIOW21 (GenBank accession number: KC569351.1).[3]
-
Cultivation : The fungus was cultured in a liquid medium under static conditions at room temperature.[2]
-
Extraction : Following the fermentation period, the culture was subjected to extraction. The entire culture broth was extracted three times with Butanol (BuOH).[2] The resulting organic extracts were combined and evaporated under a vacuum to yield the crude extract.[2]
Chromatographic Purification
The crude BuOH extract, a complex mixture of metabolites, was subjected to a series of chromatographic steps to isolate the pure compounds.
-
Initial Fractionation : The crude extract was first fractionated using silica (B1680970) gel column chromatography.[2]
-
Intermediate Purification : Further separation of the fractions was achieved through medium pressure column chromatography on an ODS (Octadecylsilane) solid phase.[2]
-
Final Purification : The final purification of this compound was accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]
Structure Elucidation
The molecular structure of the isolated this compound was determined through a combination of modern spectroscopic techniques.
-
Spectroscopic Analysis : The relative configuration was established using comprehensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2][3]
-
Absolute Configuration : The absolute stereochemistry of this compound was determined as 2S, 5R, 6R, 13S, 14S, and 15R through Electronic Circular Dichroism (ECD) calculation.[2]
Data Presentation
The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound.
| Parameter | Value | Reference |
| Fungal Source | Trichoderma sp. SCSIOW21 | [2][3] |
| Isolation Environment | Deep-sea sediment (2134 m depth) | [3] |
| Extraction Solvent | Butanol (BuOH) | [2] |
| Crude Extract Yield | 12.9 g | [2] |
Table 1: Source and Extraction Data for this compound.
| Compound | Bioassay | Concentration | Result | Reference |
| This compound (7) | LPS-induced NO Production Inhibition | 100 µM | 50.5% Inhibition | [2] |
| Harzianol J (2) | LPS-induced NO Production Inhibition | 100 µM | 81.8% Inhibition | [2] |
| Harzianol A (3) | LPS-induced NO Production Inhibition | 100 µM | 46.8% Inhibition | [2] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound and Related Compounds.
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for the isolation of this compound from marine fungus.
Caption: Inhibition of NO production by this compound in LPS-stimulated macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Trichoderma species from plant and soil: An excellent resource for biosynthesis of terpenoids with versatile bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and biology of marine-derived Trichoderma metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Harzianol O: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol O is a naturally occurring diterpenoid belonging to the harziane class, a unique group of metabolites primarily isolated from fungi of the Trichoderma genus.[1][2] These compounds are characterized by a complex and highly congested tetracyclic 6-5-7-4 carbocyclic scaffold.[1][2] The intricate architecture and stereochemistry of harziane diterpenoids have made them a subject of significant interest in the field of natural product chemistry. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and methods for the isolation and structural elucidation of this compound.
Chemical Structure and Properties
This compound was first isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[3] Its molecular formula was determined to be C₂₀H₃₀O₃ by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), which showed an [M+H]⁺ ion at m/z 319.2269 (calculated for C₂₀H₃₁O₃, 319.2273).[3]
Spectroscopic Data
The structural elucidation of this compound was accomplished through a comprehensive analysis of its spectroscopic data.
Table 1: Physicochemical and Spectroscopic Data for this compound [3]
| Property | Value |
| Appearance | Amorphous solid |
| Molecular Formula | C₂₀H₃₀O₃ |
| HREIMS [M+H]⁺ | m/z 319.2269 (Calcd. for C₂₀H₃₁O₃, 319.2273) |
| Optical Rotation [α]²⁵D | +12.0 (c 0.14, MeOH) |
| UV (MeOH) λₘₐₓ (log ε) | 256 (4.11) nm |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3360, 2922, 1718, 1660, 1147, 1058 |
| ECD (0.14 mg/mL, MeOH) λₘₐₓ (Δε) | 255 (-1.8), 340 (+1.1) nm |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) [3]
| Position | δC (150 MHz) | δH (600 MHz, mult., J in Hz) |
| 1 | 171.8 | |
| 2 | 51.8 | 2.26, m |
| 3 | 35.5 | 1.80, m; 1.65, m |
| 4 | 131.8 | |
| 5 | 136.1 | |
| 6 | 54.3 | 2.55, m |
| 7 | 39.1 | 1.75, m; 1.45, m |
| 8 | 33.5 | 1.60, m; 1.35, m |
| 9 | 139.8 | |
| 10 | 125.1 | 5.85, s |
| 11 | 38.9 | |
| 12 | 31.5 | 1.50, m; 1.30, m |
| 13 | 48.2 | 2.07, m |
| 14 | 75.1 | 4.21, d, 7.8 |
| 15 | 73.5 | 4.05, d, 7.8 |
| 16 | 28.5 | 1.15, s |
| 17 | 25.4 | 1.05, s |
| 18 | 22.1 | 1.68, s |
| 19 | 16.5 | 0.95, s |
| 20 | 14.2 | 0.85, d, 6.6 |
Stereochemistry
The relative and absolute stereochemistry of this compound were established through detailed analysis of 2D NMR spectroscopic data, specifically Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), and Electronic Circular Dichroism (ECD) calculations.
The ROESY correlations between H-15 and Me-19 suggested a β-configuration for the hydroxyl group at C-15.[3] Through further detailed analysis of ROESY spectra and ECD calculations, the absolute configurations of this compound were determined to be 2S, 5R, 6R, 13S, 14S, and 15R.[3]
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and structural characterization of this compound, based on methodologies reported for harziane diterpenoids.
Fungal Cultivation and Fermentation
The producing organism, Trichoderma sp. SCSIOW21, is typically cultured on a suitable medium to promote the production of secondary metabolites.
-
Inoculum Preparation : A pure culture of Trichoderma sp. is grown on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation is observed.[4] A spore suspension is then prepared using sterile water.[4]
-
Fermentation : The spore suspension is used to inoculate a liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks.[4][5] The flasks are incubated on a shaker at a controlled temperature (e.g., 28°C) for a period of several days to weeks to allow for fungal growth and metabolite production.[5][6]
Extraction and Isolation
Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted.
-
Extraction : The fermentation broth is repeatedly extracted with an organic solvent such as ethyl acetate (B1210297) or butanol.[3][4] The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds.
-
Silica (B1680970) Gel Column Chromatography : The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).[4]
-
Sephadex LH-20 Chromatography : Further separation of the fractions is often achieved using size-exclusion chromatography on Sephadex LH-20, typically with a solvent system like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
High-Performance Liquid Chromatography (HPLC) : Final purification of the target compound, this compound, is performed using reversed-phase preparative HPLC to yield the pure substance.
-
Structure Elucidation Methodologies
The definitive structure of this compound was determined using a combination of modern spectroscopic techniques.
-
1D and 2D NMR Spectroscopy :
-
¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule.
-
Correlation Spectroscopy (COSY) is used to establish proton-proton couplings within spin systems.
-
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed to determine the relative stereochemistry by identifying protons that are close in space.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HREIMS or HRESIMS) is used to determine the exact mass and molecular formula of the compound.
-
Electronic Circular Dichroism (ECD) : Experimental ECD spectra are compared with computationally calculated spectra to determine the absolute configuration of the molecule.
Biological Activity and Signaling Pathways
While many harziane diterpenoids have shown a range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects, the reported bioactivity for this compound and its close analogs is limited.[1][7] For instance, Harzianol J, a related compound, exhibited only weak anti-inflammatory effects by inhibiting nitric oxide (NO) production.[3] Other studies have shown that some harziane diterpenoids are inactive against certain fungal strains.[3]
The specific signaling pathways modulated by this compound have not been elucidated. However, diterpenoids, in general, have been shown to interact with various cellular signaling cascades. A common target for the anti-inflammatory activity of many diterpenoids is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory mediators. Further research is required to determine if this compound or other harziane diterpenoids exert any biological effects through this or other signaling pathways.
Conclusion
This compound is a structurally complex harziane diterpenoid with a well-defined chemical structure and stereochemistry. Its isolation from Trichoderma sp. and subsequent structural elucidation have been made possible through the application of advanced spectroscopic and chromatographic techniques. While the biological activity of this compound itself appears to be limited in the assays conducted so far, the unique carbon skeleton of the harziane diterpenoids continues to make them an intriguing class of natural products for further investigation and potential synthetic efforts. This guide provides a foundational resource for researchers interested in the chemistry and biology of this compound and related compounds.
References
- 1. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijresm.com [ijresm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of Novel Harziane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and strategies employed in the screening of novel harziane diterpenes for various biological activities. Harziane diterpenoids are a unique class of natural products, primarily isolated from fungi of the Trichoderma genus, characterized by a complex and intricate 6/5/7/4 carbocyclic scaffold.[1][2] Their structural diversity and potent biological properties have garnered significant interest from chemists and pharmacologists, revealing a broad spectrum of activities including anti-inflammatory, cytotoxic, and antimicrobial effects.[3][4] This document details the experimental protocols for key bioassays, presents quantitative data for recently discovered compounds, and illustrates relevant workflows and biological pathways.
Overview of Harziane Diterpenes and Their Biological Potential
First discovered in 1992 with the isolation of harziandione from Trichoderma harzianum, the family of harziane diterpenes has expanded to include numerous derivatives.[1][5] These compounds are noted for their complex tetracyclic 6-5-4-7 carbon skeleton, which presents a challenging and attractive target for both isolation studies and total synthesis.[3] The biological activities reported for this class are extensive, covering antibacterial, antifungal, cytotoxic, anti-inflammatory, anti-HIV, phytotoxic, and algicidal properties.[3][4] This wide range of activities makes them promising candidates for drug discovery and development.
Biological Activity Screening Workflow
The process of screening novel harziane diterpenes for biological activity follows a systematic workflow. It begins with the isolation and purification of the compounds from their natural source, typically a fungal culture. The pure compounds are then subjected to a battery of in vitro bioassays to identify and quantify their biological effects.
Cytotoxicity Screening
A primary step in evaluating the therapeutic potential of novel compounds is to assess their cytotoxicity against various cancer cell lines. This helps in identifying potential anticancer agents and understanding the general toxicity profile of the compounds.
Data on Cytotoxic Activities of Harziane Diterpenes
Several harziane diterpenes have demonstrated cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for quantifying this activity.
| Compound Name | Cancer Cell Line | Activity (µM or µg/mL) | Reference |
| Harzianol I | Human cancer cell lines (unspecified) | Activity observed | [5][6] |
| Harzianol J, A, O | RAW 264.7 Macrophages | Low cytotoxicity observed | [3] |
| Compounds 416-423 | Leukemia K562, Pancreatic ASPC-1, Lung H69AR, Breast MDA-MB-231 | Cytotoxicity observed | [7] |
| Compound 415 | Leukemia K562 | IC50: 7.3 µM | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[8]
Materials:
-
Human cancer cell lines (e.g., K562, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (Harziane Diterpenes) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the harziane diterpenes in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity Screening
Harziane diterpenes have shown notable activity against various bacterial strains, making them potential candidates for new antibiotic development.
Data on Antimicrobial Activities of Harziane Diterpenes
| Compound Name | Bacterial Strain | Activity (EC50 in µg/mL) | Reference |
| Harzianol I | Staphylococcus aureus | 7.7 ± 0.8 | [5][6] |
| Harzianol I | Bacillus subtilis | 7.7 ± 1.0 | [5][6] |
| Harzianol I | Micrococcus luteus | 9.9 ± 1.5 | [5][6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Test compounds (Harziane Diterpenes) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control, e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the harziane diterpene. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. Harziane diterpenes have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[3]
Data on Anti-inflammatory Activities of Harziane Diterpenes
The inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines like RAW 264.7 is a common in vitro model for assessing anti-inflammatory activity.
| Compound Name | NO Inhibition at 100 µM (%) | IC50 (µM) | Reference |
| Hazianol J (2) | 81.8 | 66.7 | [3] |
| Harzianol A (3) | 46.8 | Not Determined | [3] |
| Harzianol O (7) | 50.5 | Not Determined | [3] |
| Harzianol L (4) | Weak Inhibition | Not Determined | [3] |
| Harzianol K (1) | Weak Inhibition | Not Determined | [3] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO by macrophages stimulated with LPS. NO concentration is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Test compounds (Harziane Diterpenes)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the harziane diterpenes for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Mechanism of Action: Inflammatory Signaling Pathway
The anti-inflammatory effects of some natural products are achieved by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is critical for the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[11][12]
Conclusion and Future Perspectives
Novel harziane diterpenes represent a structurally diverse and biologically promising class of natural products. Systematic screening using the assays detailed in this guide is essential for uncovering their full therapeutic potential. The data presented herein highlights significant cytotoxic, antibacterial, and anti-inflammatory activities that warrant further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most potent compounds, as well as exploring their efficacy in in vivo models to pave the way for potential clinical applications.
References
- 1. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products | MDPI [mdpi.com]
- 12. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Trichoderma-Derived Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Trichoderma is a prolific source of a wide array of secondary metabolites (SMs) with significant potential in medicine, agriculture, and industry.[1][2][3] These compounds exhibit remarkable chemical diversity and a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and cytotoxic properties.[2][3][4] Historically, Trichoderma has been recognized for its potent biocontrol capabilities, largely attributed to the secretion of these bioactive molecules.[1][3][5] However, recent advances in genomics have revealed that a majority of the biosynthetic gene clusters (BGCs) responsible for SM production remain silent or are expressed at very low levels under standard laboratory conditions.[1][3][6] This untapped reservoir of chemical diversity presents a significant opportunity for the discovery of novel therapeutic agents and agrochemicals.
This guide provides an in-depth overview of the core strategies and experimental protocols for unlocking the cryptic metabolic potential of Trichoderma, from activating silent gene clusters to isolating and characterizing the resulting novel compounds.
Chapter 1: Strategies for Discovering Novel Secondary Metabolites
To overcome the challenge of silent BGCs, several innovative approaches have been developed to induce the production of novel SMs from Trichoderma.
One Strain, Many Compounds (OSMAC) Approach
The OSMAC strategy is a foundational and effective method for enhancing the chemical diversity of a single fungal strain by systematically altering cultivation parameters.[7] The principle is that variations in environmental conditions can trigger different metabolic pathways, leading to the production of a wider range of compounds.[8][9]
Key OSMAC Parameters to Modify:
-
Media Composition: Varying carbon and nitrogen sources (e.g., Potato Dextrose Broth vs. Malt Peptone Dextrose Broth), trace elements, and salinity can significantly impact SM profiles.[7][10]
-
Physical Properties: Adjusting temperature, pH, aeration (shaking vs. static culture), and light exposure are critical.[8][9][10] Light, in particular, has been shown to regulate the production of specific metabolites and the overall antagonistic activity of Trichoderma.[11][12]
-
Chemical Elicitors: The addition of small molecules, such as epigenetic modifiers (e.g., 5-azacytidine) or biosynthetic precursors, can induce the expression of otherwise silent gene clusters.[13]
Co-culture Techniques
Microbial interactions are a powerful trigger for the activation of cryptic metabolic pathways. Co-cultivating Trichoderma with other microorganisms, such as other fungi or bacteria, mimics the competitive natural environment and can induce the production of unique SMs not seen in monocultures.[14][15][16]
-
Mechanism: The interaction, either through physical contact or chemical signaling, can lead to the upregulation of defense-related genes and the biosynthesis of novel compounds.[16]
-
Application: Co-culturing different Trichoderma strains together has been shown to enhance the production of growth-promoting metabolites.[14][15][17] Similarly, co-culture with actinomycetes can induce novel metabolite production through both physical interaction and the secretion of signaling molecules like histone deacetylase (HDAC) inhibitors.[16]
Genome Mining and Genetic Engineering
With the availability of multiple Trichoderma genome sequences, in silico approaches have become indispensable for metabolite discovery.[18][19][20]
-
Biosynthetic Gene Cluster (BGC) Analysis: Genomes can be scanned to identify putative BGCs encoding core enzymes like polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and terpene cyclases (TC).[18][21] Comparative genomics between different Trichoderma species can highlight unique, species-specific clusters.[6][19]
-
Genetic Manipulation:
-
Overexpression of Regulators: Overexpressing global or pathway-specific transcription factors can activate silent BGCs. For example, the overexpression of the regulator talae1 led to the discovery of new antifungal polyketides.[1]
-
CRISPR/Cas9: This powerful gene-editing tool allows for precise manipulation of BGCs to elucidate biosynthetic pathways and engineer strains for enhanced production of desired compounds.[20][21]
-
Chapter 2: Experimental Workflow for Isolation and Characterization
A systematic experimental workflow is crucial for the successful isolation and identification of bioactive secondary metabolites from Trichoderma cultures.
Diagram: General Experimental Workflow
Caption: A generalized workflow for the discovery of Trichoderma secondary metabolites.
Fermentation and Extraction Protocols
Protocol 1: Liquid Fermentation This protocol is adapted for the general production of secondary metabolites.
-
Inoculum Preparation: Prepare a spore suspension (approx. 1x10⁸ spores/mL) by washing a mature (5-7 day old) Trichoderma culture on a Potato Dextrose Agar (PDA) plate with sterile water.[14][22]
-
Fermentation: Inoculate a 2 L Erlenmeyer flask containing 1 L of sterile Potato Dextrose Broth (PDB) with the spore suspension.[8][22]
-
Incubation: Incubate the flask on a rotary shaker at 28°C and 150-200 rpm for 7-21 days, depending on the target metabolites.[14][23]
-
Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.[23]
Protocol 2: Solvent Extraction This protocol outlines the extraction of SMs using ethyl acetate (B1210297), a commonly used solvent.
-
Liquid-Liquid Extraction: Combine the culture filtrate with an equal volume of ethyl acetate in a separation funnel.[23][24]
-
Mixing: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The upper organic phase contains the majority of non-polar to semi-polar metabolites.[22]
-
Collection: Collect the ethyl acetate layer. Repeat the extraction process on the aqueous layer two more times to maximize yield.[22][23]
-
Concentration: Pool the organic fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[23][25]
Chromatographic Purification
Protocol 3: Silica Gel Column Chromatography This is a standard primary purification step to separate the crude extract into simpler fractions.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[22]
-
Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.[22]
-
Elution: Elute the column with a solvent gradient of increasing polarity (e.g., a stepwise or linear gradient from 100% hexane (B92381) to 100% ethyl acetate).[22]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify and pool fractions containing compounds of interest.[22][24]
For final purification to obtain a single compound, fractions are typically subjected to further purification steps, most commonly using preparative High-Performance Liquid Chromatography (HPLC).[22]
Chapter 3: Key Signaling Pathways Regulating Biosynthesis
The production of secondary metabolites in Trichoderma is tightly regulated by complex signaling networks that interpret environmental cues. Understanding these pathways is key to manipulating them for enhanced metabolite production.
G-Protein and MAPK Signaling
Heterotrimeric G-proteins and Mitogen-Activated Protein (MAP) kinase cascades are central to regulating processes relevant to biocontrol, including the production of antifungal metabolites and hydrolytic enzymes.[26][27] These pathways translate external signals, such as the presence of a host fungus or stress conditions, into a cellular response that includes the activation of SM biosynthesis.[26][27]
Diagram: Simplified G-Protein/MAPK Signaling Pathway
Caption: G-Protein and MAPK signaling cascade in Trichoderma secondary metabolism.
cAMP Signaling Pathway
The cyclic AMP (cAMP) pathway is another crucial signaling cascade. The intracellular level of cAMP has been shown to affect mycoparasitism-related processes, chitinase (B1577495) production, and secondary metabolism.[26][27] Importantly, there is evidence of crosstalk between the cAMP pathway and light response regulation, indicating an integrated network controlling metabolic output.[26][27]
Chapter 4: Quantitative Analysis of Production and Bioactivity
Quantifying the production and biological activity of Trichoderma metabolites is essential for drug development and biocontrol applications.
Table 1: Representative Crude Extract Yields from Trichoderma
| Trichoderma Strain | Solvent System | Extraction Yield (% w/w of dry biomass) | Reference |
| T. harzianum | Ethyl Acetate | 1.81% | [22] |
| T. harzianum | n-Butanol | 1.17% | [22] |
Note: Yields represent the crude extract, not the final purified compound.
Table 2: Bioactivity of Trichoderma-Derived Extracts and Compounds
| Strain / Compound | Target Organism | Assay | Result | Concentration | Reference |
| T. afroharzianum UEPA AR12 Extract | Escherichia coli | Biofilm Inhibition | 81.8% inhibition | 15.6 µg/mL | [28] |
| T. afroharzianum UEPA AR12 Extract | Enterococcus faecalis | Biofilm Inhibition | 92.8% inhibition | 31.25 µg/mL | [28] |
| T. asperellum IMI 393899 Extract | Various Pathogens | Min. Fungicidal Conc. (MFC) | 0.19 - 6.25 mg/mL | N/A | [29][30] |
| T. atroviride TS Extract | Various Pathogens | Min. Fungicidal Conc. (MFC) | 0.19 - 6.25 mg/mL | [29][30] | |
| 5-hydroxy-2,3-dimethyl-7-methoxychromone | Rhizoctonia solani | Growth Inhibition | 45% inhibition | 100 ng/plug | [8][9] |
| Compound 3 (from T. hamatum) | Botrytis cinerea | Fungicidal Activity | 81.6% inhibition | 50 µg/mL | [23] |
| Compound 10 (from T. hamatum) | Botrytis cinerea | Fungicidal Activity | 100% inhibition | 50 µg/mL | [23] |
Conclusion and Future Prospects
The discovery of secondary metabolites from Trichoderma is entering an exciting phase. The integration of OSMAC, co-culture, and advanced genome mining techniques provides a powerful toolkit for unlocking the vast, silent chemical repertoire of this fungal genus. The detailed protocols and quantitative data presented in this guide offer a framework for researchers to systematically explore this promising frontier. Future efforts will likely focus on refining high-throughput screening methods, applying advanced metabolomics for pathway elucidation, and using synthetic biology to engineer Trichoderma strains as robust platforms for the sustainable production of high-value bioactive compounds.
References
- 1. Frontiers | Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of the bioactive metabolites from the soil derived fungus Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global regulation of fungal secondary metabolism in Trichoderma reesei by the transcription factor Ypr1, as revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. X-MOL [x-mol.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Light Regulates Secreted Metabolite Production and Antagonistic Activity in Trichoderma [mdpi.com]
- 12. Light-Induced Changes in Secondary Metabolite Production of Trichoderma atroviride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OSMAC Approach and Cocultivation for the Induction of Secondary Metabolism of the Fungus Pleotrichocladium opacum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches for the establishment of optimized co-culture system of multiple Trichoderma strains for culture metabolites highly effective in cucumber growth promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Approaches for the establishment of optimized co-culture system of multiple Trichoderma strains for culture metabolites highly effective in cucumber growth promotion [frontiersin.org]
- 16. Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of High Water-Soluble Trichoderma Co-Culture Metabolite Powder and Its Effects on Seedling Emergence Rate and Growth of Crops [mdpi.com]
- 18. Genomic Based Analysis of the Biocontrol Species Trichoderma harzianum: A Model Resource of Structurally Diverse Pharmaceuticals and Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Trichoderma - genomes and genomics as treasure troves for research towards biology, biotechnology and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. Trichoderma biocontrol: signal transduction pathways involved in host sensing and mycoparasitism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium | MDPI [mdpi.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Bioactivity of Harzianol O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research on the bioactivity of Harzianol O, a diterpenoid natural product. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction to this compound
This compound is a member of the harziane class of diterpenoids, a group of natural products characterized by a complex fused ring system. Harzianes are primarily isolated from fungi of the genus Trichoderma, which are widely distributed in various ecosystems and are known for producing a rich diversity of secondary metabolites with a range of biological activities. This compound was first isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.
Bioactivity of this compound
To date, the most prominently reported bioactivity of this compound is its anti-inflammatory potential. Exploratory studies have demonstrated its ability to inhibit the production of nitric oxide (NO), a key signaling molecule and mediator in the inflammatory process.
Quantitative Bioactivity Data
The anti-inflammatory activity of this compound has been quantified in in vitro studies. The following table summarizes the available quantitative data for this compound and related harziane diterpenoids for comparative purposes.
| Compound | Bioactivity | Assay System | Quantitative Data |
| This compound | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | 50.5% inhibition of NO production at 100 µM |
| Harzianol J | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | 81.8% inhibition of NO production at 100 µM |
| Harzianol A | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | 46.8% inhibition of NO production at 100 µM |
| Harzianol I | Antibacterial | Staphylococcus aureus | EC₅₀ = 7.7 ± 0.8 µg/mL[1][2] |
| Bacillus subtilis | EC₅₀ = 7.7 ± 1.0 µg/mL[1][2] | ||
| Micrococcus luteus | EC₅₀ = 9.9 ± 1.5 µg/mL[1] |
Experimental Protocols
The following section details the methodology used to assess the anti-inflammatory activity of this compound.
Nitric Oxide (NO) Production Inhibitory Assay in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory compounds. It measures the ability of a test compound to inhibit the production of nitric oxide in macrophage cells that have been stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).
3.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response and stimulate NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for an additional 24 hours.
3.1.2. Measurement of Nitric Oxide Production
Nitric oxide production is indirectly quantified by measuring the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a separate 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
3.1.3. Cell Viability Assay
To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound, a cell viability assay, such as the MTT assay, is performed concurrently.
-
MTT Addition: After removing the supernatant for the Griess assay, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the remaining cells in each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
Plausible Anti-inflammatory Signaling Pathway of this compound
While the precise molecular mechanism of this compound's anti-inflammatory activity is yet to be fully elucidated, a plausible pathway involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammatory responses. This proposed pathway is based on the known mechanisms of other anti-inflammatory natural products that inhibit nitric oxide production.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Nitric Oxide Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the nitric oxide inhibitory activity of this compound.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Future Directions
The initial findings on the anti-inflammatory activity of this compound are promising and warrant further investigation. Future research efforts could focus on:
-
Elucidation of the precise molecular mechanism of action: Investigating the direct molecular targets of this compound within the inflammatory signaling pathways.
-
In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features required for its bioactivity and to potentially develop more potent derivatives.
-
Exploration of other potential bioactivities: Screening this compound against a broader range of biological targets to uncover other therapeutic potentials.
This technical guide provides a consolidated resource on the current understanding of this compound's bioactivity. As research in this area progresses, it is anticipated that a more complete picture of its therapeutic potential will emerge, potentially leading to the development of new anti-inflammatory agents.
References
Methodological & Application
Application Note: Isolation of Harzianol O from Trichoderma Culture
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the isolation and purification of Harzianol O, a bioactive harziane diterpenoid, from the culture of Trichoderma sp. SCSIOW21.
Introduction
Trichoderma species are filamentous fungi renowned for their production of a diverse array of secondary metabolites with significant biological activities. Among these are the harziane diterpenoids, a class of compounds characterized by a complex carbocyclic scaffold. This compound, isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21, is a member of this family. The isolation and purification of this compound are essential for its structural elucidation, bioactivity screening, and the development of potential therapeutic agents. This protocol outlines the key steps, from fungal cultivation to the purification of the target compound.
Data Summary
The following table summarizes the key quantitative parameters for the cultivation and initial processing of Trichoderma sp. SCSIOW21 for the production of this compound. Please note that yields are highly dependent on the specific strain and culture conditions and should be considered representative.
| Parameter | Value / Description | Reference |
| Fungal Strain | Trichoderma sp. SCSIOW21 (GenBank Accession: KC569351.1) | [1] |
| Activation Medium | Potato Dextrose Agar (B569324) (PDA) with 3% sea salt | [1] |
| Activation Conditions | 28 °C for 3 days | [1] |
| Fermentation Medium | Solid Rice Medium (50 g rice, 60 mL 3% sea salt water) | [1] |
| Fermentation Conditions | Static culture, room temperature, 30 days | [1] |
| Extraction Solvent | n-Butanol (BuOH) |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
Protocol 1: Cultivation of Trichoderma sp. SCSIOW21
This protocol describes the solid-state fermentation of Trichoderma sp. SCSIOW21 for the production of this compound.
Materials:
-
Pure culture of Trichoderma sp. SCSIOW21
-
Potato Dextrose Agar (PDA) plates with 3% sea salt
-
500 mL Erlenmeyer flasks
-
Rice
-
Sea salt
-
Sterile water
-
Incubator
Method:
-
Activation of Culture: Inoculate a PDA plate (containing 3% sea salt) with the Trichoderma sp. SCSIOW21 strain. Incubate at 28°C for 3 days until the plate shows sufficient mycelial growth.
-
Preparation of Fermentation Medium: For each 500 mL flask, add 50 g of rice and spray with 60 mL of 3% sea salt water. Sterilize the flasks by autoclaving.
-
Inoculation: Aseptically transfer small agar plugs of the activated mycelium to the sterile rice medium in the Erlenmeyer flasks.
-
Fermentation: Incubate the flasks under static conditions at room temperature for 30 days to allow for fungal growth and metabolite production.
Protocol 2: Extraction of Crude Metabolites
This protocol details the extraction of the crude secondary metabolite mixture containing this compound from the solid culture.
Materials:
-
Fermented rice culture from Protocol 1
-
Ethyl acetate (B1210297)
-
n-Butanol (BuOH)
-
Sterile water
-
Large beakers or flasks
-
Separatory funnel
-
Rotary evaporator
Method:
-
Initial Extraction: Macerate the entire solid fermented rice culture and extract it exhaustively with ethyl acetate (e.g., 3 x 1 L for every 500 g of culture).
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude residue.
-
Solvent Partitioning: Suspend the crude residue in sterile water (e.g., 500 mL) and transfer to a separatory funnel. Partition the aqueous suspension against an equal volume of n-butanol (BuOH). Repeat the BuOH extraction three times to maximize recovery.
-
Final Concentration: Combine the BuOH layers and evaporate the solvent under reduced pressure to obtain the crude BuOH extract for further purification.
Protocol 3: Chromatographic Purification of this compound
This protocol outlines the multi-step purification of this compound from the crude BuOH extract using various chromatographic techniques.
Materials:
-
Crude BuOH extract
-
Silica (B1680970) gel (for column chromatography)
-
ODS (C18) silica gel (for medium pressure liquid chromatography)
-
Solvents: Hexane (B92381), ethyl acetate, methanol, acetonitrile, water (HPLC grade)
-
Glass column for chromatography
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
Method:
-
Silica Gel Chromatography (Step 1):
-
Pack a glass column with silica gel slurried in 100% hexane.
-
Dissolve the crude BuOH extract in a minimal amount of a low-polarity solvent and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 95:5, 90:10, etc., v/v hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to pool fractions with similar profiles.
-
-
Medium Pressure ODS Column Chromatography (Step 2):
-
Further purify the fractions of interest from the silica gel column on a medium pressure column packed with ODS (C18) material.
-
Elute with a stepwise or linear gradient of decreasing polarity, typically using a methanol-water or acetonitrile-water mobile phase.
-
Collect and pool fractions based on TLC or analytical HPLC analysis.
-
-
Semi-preparative HPLC (Step 3 - Final Purification):
-
Subject the enriched fraction from the ODS column to final purification using a semi-preparative HPLC system.
-
Use a C18 column and an isocratic or shallow gradient mobile phase (e.g., a specific ratio of methanol/water or acetonitrile/water) to resolve this compound from remaining impurities.
-
Monitor the elution profile with a UV or DAD detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound. The structure and purity should be confirmed by spectroscopic methods such as NMR and HR-ESI-MS.
-
Visualizations
The following diagrams illustrate the key workflows described in this protocol.
Caption: Experimental workflow for this compound isolation.
Caption: Logic of the multi-step purification process.
References
Application Notes and Protocols for Nitric Oxide Production Inhibitory Assay of Harzianol O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for assessing the nitric oxide (NO) production inhibitory activity of Harzianol O, a harziane diterpene with potential anti-inflammatory properties. The provided protocols and data are intended to guide researchers in the evaluation of this and similar compounds for drug development purposes.
Introduction
This compound is a diterpene isolated from the deep-sea sediment fungus Trichoderma sp.[1][2]. Diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory effects[1][2][3]. One of the key mediators in the inflammatory process is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS), can lead to tissue damage[4][5]. Therefore, the inhibition of NO production is a crucial target for the development of novel anti-inflammatory agents. This compound has been identified as an inhibitor of NO production, suggesting its potential as an anti-inflammatory therapeutic.
Quantitative Data Summary
The following table summarizes the available quantitative data on the nitric oxide production inhibitory activity of this compound and related compounds.
| Compound | Concentration (µM) | % NO Inhibition | IC₅₀ (µM) | Cell Line | Comments |
| This compound | 100 | 50.5% | Not Determined | Not Specified | Exhibited significant inhibitory activity. Not cytotoxic at 25-100 µM.[1] |
| Harzianol J | 100 | 81.8% | 66.7 | Not Specified | A related harziane diterpene showing potent inhibition.[1] |
| Harzianol A | 100 | 46.8% | Not Determined | Not Specified | A related harziane diterpene.[1] |
Experimental Protocols
This section provides a detailed protocol for determining the nitric oxide production inhibitory activity of a test compound, such as this compound, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Nitric Oxide Production Inhibitory Assay
This assay is based on the quantification of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Materials:
-
RAW 264.7 cells
-
Culture medium (as described above)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (typically a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Prepare various concentrations of this compound in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%).
-
After 24 hours, remove the old medium and treat the cells with the different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) to induce NO production. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and the solvent used for the test compound).
-
Incubate the plate for another 24 hours.
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed inhibition of NO production is not due to cell death.
-
Materials:
-
RAW 264.7 cells
-
Culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with the same concentrations of this compound used in the NO assay.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Nitric Oxide Production Inhibitory Assay.
Putative Signaling Pathway for this compound-Mediated NO Inhibition
While the precise signaling pathway for this compound has not been elucidated, many diterpenes exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are key regulators of iNOS expression.
Caption: Putative mechanism of this compound on NO production.
References
- 1. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects [mdpi.com]
- 2. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diterpenoids with Antibacterial Activities from the Fungus Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Harzianol O
Introduction
Harzianol O is a harziane diterpenoid, a class of natural products isolated from fungi of the Trichoderma genus.[1] These compounds have been investigated for a range of bioactivities, including anti-inflammatory and antibacterial effects.[1][2] As with any natural product intended for potential therapeutic development, a thorough evaluation of its cytotoxic profile is a critical first step.[3][4] Cytotoxicity testing determines the concentration at which a compound induces cell death, providing essential information for establishing a therapeutic window and understanding its mechanism of action.
These application notes provide detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound: the MTT assay for measuring metabolic activity, the LDH assay for evaluating membrane integrity, and an Annexin V/Propidium Iodide assay for distinguishing between apoptotic and necrotic cell death.
General Experimental Workflow
A typical workflow for assessing the cytotoxicity of a novel compound like this compound begins with broad screening to determine its effect on cell viability, followed by more specific assays to understand the mechanism of cell death.
Caption: General workflow for cytotoxicity assessment of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The concentration of these crystals, measured spectrophotometrically, is proportional to the number of metabolically active (viable) cells.
Experimental Protocol
-
Cell Seeding:
-
Culture selected cancer or normal cell lines until they reach ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the % Viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Example Data from MTT Assay on A549 Lung Cancer Cells Treated with this compound for 48 hours.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.054 | 69.9% |
| 25 | 0.615 | 0.049 | 49.0% |
| 50 | 0.341 | 0.033 | 27.2% |
| 100 | 0.155 | 0.021 | 12.4% |
| Calculated IC50 | ~26 µM |
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that leaks into the culture medium upon cell lysis, making it a reliable indicator of cytotoxicity.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound in a 96-well plate.
-
Crucially, set up additional control wells :
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells lysed with 10 µL of a lysis buffer (e.g., 10X Triton™ X-100 solution) 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
Medium Background: Wells with culture medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 300-500 x g for 5 minutes to pellet any cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
-
Data Presentation
Table 2: Example Data from LDH Assay on A549 Cells Treated with this compound for 48 hours.
| This compound Conc. (µM) | Corrected Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.188 | 0.0% |
| 1 | 0.205 | 2.1% |
| 5 | 0.245 | 7.1% |
| 10 | 0.351 | 20.4% |
| 25 | 0.589 | 50.1% |
| 50 | 0.872 | 85.5% |
| 100 | 0.981 | 99.1% |
| Maximum Release | 0.980 | 100.0% |
Protocol 3: Apoptosis vs. Necrosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.
Experimental Workflow and Interpretation
References
- 1. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Antibacterial Activity Testing of Harziane Diterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harziane diterpenes are a class of natural products primarily isolated from fungi of the Trichoderma genus. These compounds possess a unique and complex carbocyclic scaffold, which has attracted significant interest for their diverse biological activities. Among these, the antibacterial properties of harziane diterpenes are of particular note, with studies demonstrating their efficacy against a range of bacterial pathogens. This document provides detailed protocols for testing the antibacterial activity of harziane diterpenes, methods for data presentation, and visualizations of relevant biological pathways.
Data Presentation: Antibacterial Activity of Harziane Diterpenes
The following tables summarize the quantitative data on the antibacterial activity of various harziane diterpenes against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) of Harziane Diterpenes
| Harziane Diterpene | Bacterial Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Harzianol I | Staphylococcus aureus | - | 7.7 ± 0.8 | [1][2] |
| Harzianol I | Bacillus subtilis | - | 7.7 ± 1.0 | [1][2] |
| Harzianol I | Micrococcus luteus | - | 9.9 ± 1.5 | [1][2] |
| Harzianone | Escherichia coli | - | - | [3] |
| Harzianone | Staphylococcus aureus | - | - | [3] |
| Harzianones G and H | Bacillus cereus | Suppressive | - | [4] |
Note: Some studies report suppression of growth without specific MIC values.
Table 2: Zone of Inhibition for Harziane Diterpenes
| Harziane Diterpene | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Reference |
| Harzianone | Escherichia coli | 30 µ g/disk | 8.3 | [3] |
| Harzianone | Staphylococcus aureus | 30 µ g/disk | 7.0 | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antibacterial activity of harziane diterpenes are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard broth microdilution methods and is used to determine the lowest concentration of a compound that inhibits visible growth of a microorganism.
Materials:
-
Harziane diterpene stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the harziane diterpene stock solution (at twice the highest desired test concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile MHB to the sterility control wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the harziane diterpene at which there is no visible growth of the organism.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Harziane diterpene stock solution
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Agar Plates:
-
Use MHA plates with a uniform depth of 4 mm.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the harziane diterpene solution. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).
-
Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Harziane diterpene stock solution
-
Sterile 96-well flat-bottom tissue culture plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a 1:100 dilution of an overnight bacterial culture in TSB.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the harziane diterpene at various concentrations (prepared at 2x the final concentration) to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Gently discard the planktonic cells (liquid medium) from the wells.
-
Wash the wells carefully with 200 µL of PBS to remove any remaining non-adherent bacteria. Repeat this step twice.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with water until the water runs clear.
-
-
Solubilization and Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
Biosynthetic Pathway of Harziane Diterpenes
The following diagram illustrates a plausible biosynthetic pathway for harziane diterpenoids, starting from the precursor geranylgeranyl pyrophosphate (GGPP).
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols for Testing Harzianol O Activity in RAW 264.7 Macrophages
Topic: Using RAW 264.7 Macrophages to Test Harzianol O Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a harziane-type diterpene, has demonstrated potential anti-inflammatory properties. These application notes provide a comprehensive guide for evaluating the bioactivity of this compound using the RAW 264.7 murine macrophage cell line. Macrophages are pivotal cells in the inflammatory process, and their activation by lipopolysaccharide (LPS) serves as a robust in vitro model for studying inflammation. Upon LPS stimulation, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
This document outlines detailed protocols for assessing the cytotoxicity of this compound, quantifying its inhibitory effects on the production of inflammatory mediators, and investigating its mechanism of action on the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) |
Table 4: Effect of this compound on the Expression of Key Signaling Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry)
| Treatment | p-p65/p65 | p-IκBα/IκBα | p-ERK/ERK | p-p38/p38 | p-JNK/JNK |
| Control (Untreated) | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (10 µM) | |||||
| LPS + this compound (25 µM) |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for evaluating this compound activity.
Application of Harzianol O in Neuroinflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes. Chronic activation of these cells leads to the excessive production of pro-inflammatory mediators, including nitric oxide (NO), cytokines (e.g., TNF-α, IL-6), and chemokines, which contribute to neuronal damage and disease progression. Consequently, identifying novel therapeutic agents that can modulate neuroinflammatory pathways is a key objective in neuropharmacology.
Harzianol O is a harziane-type diterpene derivative isolated from the deep-sea sediment-derived fungus Trichoderma sp. Preliminary studies have demonstrated its anti-inflammatory potential through the inhibition of nitric oxide (NO) production. These findings suggest that this compound may serve as a valuable tool for investigating neuroinflammatory processes and as a lead compound for the development of novel neurotherapeutics.
This document provides detailed application notes and experimental protocols for researchers interested in exploring the role of this compound in neuroinflammation research. The protocols outlined below are designed for in vitro models using microglia and astrocyte cell cultures, which are fundamental for elucidating the cellular and molecular mechanisms of action of novel compounds.
Quantitative Data Summary
The primary study on this compound's anti-inflammatory activity reported its ability to inhibit nitric oxide (NO) production in a lipopolysaccharide (LPS)-induced inflammation model. The key quantitative findings are summarized below for easy reference and comparison.
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Cytotoxicity | Reference |
| This compound | 100 | 50.5 | Non-toxic at 25-100 µM | |
| Harzianol A | 100 | 46.8 | Non-toxic at 25-100 µM | |
| Harzianol J | 100 | 81.8 | Non-toxic at 25-100 µM |
Proposed Mechanism of Action & Signaling Pathways
While the precise molecular targets of this compound in neuroinflammation have not yet been elucidated, many anti-inflammatory compounds exert their effects by modulating key signaling pathways. Based on its known inhibition of NO, a downstream product of inflammatory signaling, it is hypothesized that this compound may interfere with upstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators in glial cells upon stimulation with agonists like LPS.
Below are diagrams illustrating these hypothetical target pathways.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound.
In Vitro Neuroinflammation Model using BV-2 Microglial Cells
BV-2 cells are an immortalized murine microglia cell line commonly used to study neuroinflammation.
a. Cell Culture and Maintenance:
-
Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
b. Induction of Neuroinflammation and Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.
-
Induce neuroinflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Include a vehicle control (DMSO) and an LPS-only control group.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).
Caption: Experimental workflow for testing this compound in BV-2 microglial cells.
Primary Astrocyte Culture and Treatment
Primary astrocytes offer a more physiologically relevant model for studying neuroinflammation.
a. Isolation and Culture:
-
Isolate primary astrocytes from the cerebral cortices of neonatal (P0-P2) mouse or rat pups.
-
Culture the mixed glial cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
After 7-10 days, separate astrocytes from microglia by mechanical shaking.
-
Re-plate the purified astrocytes and grow to confluence before experimental use.
b. Induction of Inflammation:
-
Seed purified astrocytes and allow them to form a confluent monolayer.
-
Pre-treat cells with this compound as described for BV-2 cells.
-
Stimulate with LPS (100 ng/mL to 1 µg/mL) for 24 hours.
-
Collect supernatant for analysis of inflammatory mediators.
Key Experimental Assays
**a. Cell
Application Notes and Protocols for In Vitro Studies of Harzianol O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental models for investigating the biological activities of Harzianol O, a harziane-type diterpene with demonstrated anti-inflammatory properties.[1] The protocols and models described herein are designed to facilitate further research into its therapeutic potential in areas such as inflammation, cancer, and infectious diseases.
Overview of this compound and Related Compounds
This compound is a secondary metabolite isolated from the deep-sea fungus Trichoderma sp. SCSIOW21.[1] It belongs to the harziane diterpene class of compounds, which are known for their complex and unique tetracyclic carbon skeletons.[1] While research on this compound is emerging, preliminary studies have highlighted its potential as an anti-inflammatory agent.[1] Related harziane diterpenes have exhibited a broad spectrum of biological activities, including antibacterial, cytotoxic, and neuroprotective effects, suggesting that this compound may possess a similar range of therapeutic properties.[2][3][4]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound and related harziane diterpenes.
Table 1: Anti-inflammatory Activity of this compound and Analogs
| Compound | Cell Line | Assay | Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) | Reference |
| This compound | RAW 264.7 | LPS-induced Nitric Oxide Production | 100 | 50.5% | Not Determined | [1] |
| Harzianol A | RAW 264.7 | LPS-induced Nitric Oxide Production | 100 | 46.8% | Not Determined | [1] |
| Harzianol J | RAW 264.7 | LPS-induced Nitric Oxide Production | 100 | 81.8% | 66.7 | [1] |
Table 2: Antibacterial and Cytotoxic Activities of Related Harziane Diterpenes
| Compound | Activity | Organism/Cell Line | EC₅₀/MIC (µg/mL) | Reference |
| Harzianol I | Antibacterial | Staphylococcus aureus | 7.7 ± 0.8 | [3] |
| Harzianol I | Antibacterial | Bacillus subtilis | 7.7 ± 1.0 | [3] |
| Harzianol I | Antibacterial | Micrococcus luteus | 9.9 ± 1.5 | [3] |
| Harzianol I | Cytotoxic | Three Cancer Cell Lines | Not Specified | [3] |
| 3-hydroxyharziandione | Antibacterial | Escherichia coli | 0.5 (MIC) | [2] |
Experimental Protocols
Anti-inflammatory Activity Assessment
This protocol details the methodology for evaluating the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Protocol 3.1.1: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Cell counting kit (e.g., WST-8 or MTT) for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group without LPS stimulation should be included.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
-
Cytotoxicity Assay: To ensure that the observed inhibition of NO production is not due to cell death, perform a cytotoxicity assay (e.g., WST-8 or MTT) on the remaining cells in the plate according to the manufacturer's instructions.[1]
Data Analysis: Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100
Anticancer Activity Assessment
This protocol provides a framework for screening the antiproliferative and cytotoxic effects of this compound against a panel of human cancer cell lines.
Protocol 3.2.1: Antiproliferative Assay using WST-8/MTT
Materials:
-
Human cancer cell lines (e.g., KMS-11 myeloma, HT-29 colorectal, PANC-1 pancreatic)[5][6]
-
Appropriate cell culture medium for each cell line (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
WST-8 or MTT reagent
-
96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include vehicle and positive controls.
-
Cell Viability Measurement:
-
For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using non-linear regression analysis.
Antibacterial Activity Assessment
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Protocol 3.3.1: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[2][3]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Positive control (e.g., Gentamicin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with vehicle), and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General experimental workflow for screening the bioactivity of this compound.
Caption: LPS-induced NO production pathway and potential inhibition by this compound.
References
- 1. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Diterpenoids from Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of diterpenoids from fungal extracts. The methodologies outlined below are designed to guide researchers through the process of isolating these valuable secondary metabolites, which are of significant interest for drug discovery and development due to their diverse biological activities.
Introduction
Fungi are a prolific source of structurally diverse and biologically active natural products, including a wide array of diterpenoids. These C20 terpenoids exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. The purification of diterpenoids from complex fungal extracts is a critical step in their characterization and subsequent development as therapeutic agents. This guide details the common techniques employed for their purification, including solvent extraction, column chromatography, High-Performance Liquid Chromatography (HPLC), and crystallization.
General Purification Workflow
The purification of diterpenoids from fungal extracts typically follows a multi-step process aimed at progressively increasing the purity of the target compounds. A generalized workflow is illustrated below.
Potential Therapeutic Applications of Harzianol O: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol O is a harziane-type diterpenoid isolated from the deep-sea sediment-derived fungus, Trichoderma sp. SCSIOW21. This class of natural products has garnered scientific interest due to their diverse biological activities, including antibacterial, cytotoxic, and anti-inflammatory properties. Emerging research has highlighted the potential of this compound as a modulator of inflammatory responses, positioning it as a compound of interest for further investigation in drug discovery and development.
This document provides detailed application notes on the known therapeutic potential of this compound, along with experimental protocols for its investigation.
Therapeutic Application: Anti-inflammatory Agent
The primary therapeutic application of this compound identified to date is in the realm of anti-inflammatory research. Specifically, it has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory cascade, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases, making its inhibition a valid therapeutic strategy.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been quantified by its ability to inhibit NO production. The available data is summarized in the table below.
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production | Reference |
| This compound | RAW 264.7 | LPS | 100 µM | 50.5% |
Experimental Protocols
Protocol 1: Cultivation of Trichoderma sp. SCSIOW21 and Extraction of this compound
This protocol outlines the general procedure for cultivating the source fungus and extracting harziane diterpenoids, including this compound.
1. Fungal Cultivation:
-
Activate the Trichoderma sp. SCSIOW21 strain on potato dextrose agar (B569324) (PDA) plates supplemented with 3% sea salt.
-
Incubate at 28°C for 3 days.
-
Transfer the activated mycelia to a solid rice medium (e.g., 50 g of rice with 60 mL of 3% sea salt water per 500 mL flask).
-
Perform static cultivation at room temperature for approximately 30 days.
2. Extraction and Isolation:
-
Following incubation, extract the fermented rice medium with n-butanol.
-
Collect the n-butanol extract and evaporate it under a vacuum to yield a crude extract.
-
Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane-methanol to fractionate the components.
-
Further purify the fractions containing harziane diterpenoids using medium-pressure ODS column chromatography and semi-preparative HPLC to isolate this compound.
Protocol 2: Assessment of Anti-inflammatory Activity - Nitric Oxide Inhibition Assay
This protocol describes the methodology to evaluate the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the adherent RAW 264.7 cells with varying concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (solvent-treated) and a positive control (LPS-stimulated without this compound).
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
To 100 µL of the supernatant in a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration, which is indicative of NO production, by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of this compound treated group / Absorbance of LPS-only group)] x 100%.
4. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay.
-
After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Harzianol O
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Harzianol O, a complex harziane diterpenoid.
Troubleshooting Guides
Fermentation and Culture Issues
Question: We are experiencing low yields of this compound from our Trichoderma sp. fermentation. What are the potential causes and solutions?
Answer: Low yields of secondary metabolites like this compound in fungal fermentations can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Optimize Culture Conditions: The production of fungal secondary metabolites is highly sensitive to environmental parameters. Systematically optimize the following:
-
Media Composition: Vary the carbon and nitrogen sources, as well as their ratio. Complex media containing agricultural waste products like corn stover and wheat bran have been shown to enhance sporulation and secondary metabolite production in Trichoderma.
-
Temperature: The optimal temperature for growth may not be the same as for secondary metabolite production. Test a range of temperatures, typically between 25°C and 30°C for Trichoderma species.
-
pH: The pH of the culture medium can significantly influence enzyme activity and metabolite synthesis. Monitor and control the pH throughout the fermentation process, typically maintaining it between 5.0 and 7.0.
-
Aeration and Agitation: Oxygen availability is critical for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.[1] Optimizing agitation and aeration rates can improve oxygen transfer and nutrient distribution. However, excessive shear stress can damage the mycelia.
-
-
Strain Viability and Inoculum Quality:
-
Ensure the use of a high-producing and stable strain of Trichoderma sp. Fungal strains can lose their productivity after multiple subcultures.
-
The age and concentration of the inoculum are crucial. Use a standardized inoculum preparation protocol to ensure consistency.
-
-
Fermentation Mode:
-
While liquid fermentation is common for large-scale production, solid-state fermentation (SSF) can sometimes lead to higher yields of certain fungal metabolites.[2] Consider exploring SSF if liquid culture yields are consistently low.
-
Question: We are observing significant batch-to-batch variability in this compound production. How can we improve consistency?
Answer: Batch-to-batch variability is a common challenge in large-scale fermentation.[1] To improve consistency, focus on the following:
-
Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the process, including media preparation, inoculum development, fermentation, and harvesting.
-
Raw Material Quality: The quality and composition of raw materials, especially complex media components, can vary. Implement quality control checks for all incoming raw materials.
-
Process Monitoring and Control: Implement real-time monitoring and control of critical process parameters such as temperature, pH, dissolved oxygen, and agitation speed.[1]
-
Genetic Stability of the Production Strain: Fungal strains can undergo genetic drift over time. Establish a master and working cell bank to ensure the use of a consistent and high-producing strain for each batch.
Question: Our fermentation cultures are frequently contaminated. What are the best practices to prevent contamination in large-scale fungal fermentations?
Answer: Contamination is a major risk in large-scale fermentation, leading to loss of product and time.[1] Key prevention strategies include:
-
Sterilization: Ensure proper sterilization of the bioreactor, media, and all associated equipment. Validate your sterilization protocols regularly.
-
Aseptic Technique: Maintain strict aseptic techniques during inoculation and sampling.
-
Bioreactor Design: Utilize bioreactors with features designed for sterility, such as aseptic connectors and online sterilization capabilities.
-
Positive Pressure: Maintain a positive pressure inside the bioreactor to prevent the entry of contaminants from the surrounding environment.
Purification and Stability Issues
Question: We are facing difficulties in purifying this compound to a high degree of purity. What purification strategies are recommended for harziane diterpenoids?
Answer: Harziane diterpenoids are complex molecules, and their purification often requires a multi-step approach. The isolation of this compound and its analogues has been achieved using a combination of chromatographic techniques.
-
Initial Extraction: After fermentation, the first step is to extract the crude product from the culture broth and/or mycelia. A common method is to use a solvent like ethyl acetate (B1210297) or butanol.
-
Chromatographic Separation: A multi-step chromatographic approach is typically necessary:
-
Silica Gel Chromatography: This is a good initial step to separate major classes of compounds.
-
Octadecylsilane (ODS) Column Chromatography: This reverse-phase chromatography is effective for further separation of non-polar to moderately polar compounds like diterpenoids.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using semi-preparative or preparative HPLC is often required to achieve high purity.
-
Question: this compound appears to be unstable during purification and storage. How can we minimize degradation?
-
Temperature: Keep the compound at low temperatures (e.g., 4°C or -20°C) during and after purification. Avoid repeated freeze-thaw cycles.
-
Light: Protect the compound from direct light, as UV radiation can cause degradation. Use amber vials for storage.
-
pH: The stability of the molecule may be pH-dependent. Store the purified compound in a neutral, aprotic solvent.
-
Oxygen: For compounds susceptible to oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).
General FAQs
Question: What is this compound?
Answer: this compound is a harziane-type diterpene derivative that was isolated from a deep-sea sediment-derived fungus, Trichoderma sp. SCSIOW21. Harziane diterpenoids are a class of natural products characterized by a unique and complex tetracyclic carbon skeleton.
Question: What are the known biological activities of harziane diterpenoids?
Answer: Various harziane diterpenoids have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, cytotoxic, and phytotoxic effects. For example, Harzianol J, a related compound, has shown weak anti-inflammatory effects.
Question: What are the main challenges in the large-scale production of this compound?
Answer: The primary challenges are typical for the large-scale production of novel, complex fungal secondary metabolites and include:
-
Low Titers: Achieving high yields of the target compound from fermentation can be difficult.
-
Complex Purification: The intricate structure of this compound necessitates a multi-step and potentially costly purification process.
-
Process Scale-Up: Translating laboratory-scale fermentation conditions to large-scale production can be challenging due to differences in mass and heat transfer, aeration, and mixing dynamics.
-
Compound Stability: Ensuring the integrity of the molecule throughout the extraction, purification, and storage process.
Data and Protocols
Table 1: Factors Influencing Fungal Secondary Metabolite Production
| Parameter | Influence on Production | Troubleshooting Considerations |
| Carbon Source | The type and concentration of the carbon source can significantly impact the initiation and rate of secondary metabolite biosynthesis. | Test various simple and complex carbohydrates (e.g., glucose, sucrose, starch, agricultural waste). |
| Nitrogen Source | Nitrogen availability and the C:N ratio are critical regulatory factors. Nitrogen limitation often triggers secondary metabolism. | Experiment with different organic and inorganic nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts). |
| Temperature | Affects fungal growth rate and the activity of biosynthetic enzymes. The optimal temperature for growth may differ from that for production. | Perform temperature profiling studies to determine the optimal temperature for this compound production. |
| pH | Influences nutrient uptake and enzyme function. The pH of the medium often changes during fermentation. | Monitor and control pH throughout the fermentation. Test different initial pH values. |
| Aeration/Agitation | Essential for aerobic fungi. Affects oxygen supply and nutrient distribution, but high shear can damage mycelia. | Optimize stirrer speed and aeration rate to ensure adequate oxygen transfer without causing excessive cell damage. |
Experimental Protocols
While a specific, detailed protocol for the large-scale production of this compound is not publicly available, a general workflow can be outlined based on the isolation of similar compounds.
General Workflow for this compound Production and Isolation
Caption: General experimental workflow for the production and isolation of this compound.
Hypothetical Signaling Pathway for Diterpenoid Biosynthesis Regulation
Caption: Hypothetical signaling pathway for the regulation of this compound biosynthesis.
References
Technical Support Center: Purification of Complex Diterpenoid Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex diterpenoid compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low Yield of the Target Diterpenoid
Q: I am experiencing a significantly low yield of my target diterpenoid after purification. What are the potential causes and how can I troubleshoot this?
A: Low recovery is a frequent challenge in diterpenoid purification. The causes can be multifaceted, ranging from sub-optimal extraction and chromatographic conditions to degradation of the compound. Here are some steps to identify and address the issue:
-
Re-evaluate Extraction Efficiency: Ensure your extraction solvent and method are appropriate for the target diterpenoid's polarity. Consider sequential extractions with solvents of varying polarities to maximize the recovery from the initial biomass.
-
Optimize Chromatographic Conditions:
-
Column Overload: Overloading the chromatographic column can lead to poor separation and loss of product. Try reducing the sample load.
-
Irreversible Adsorption: Highly polar diterpenoids may irreversibly bind to silica (B1680970) gel. Consider using a different stationary phase, such as alumina (B75360) or a bonded phase (e.g., C18), or employing techniques like High-Speed Counter-Current Chromatography (HSCCC) that avoid solid supports.[1][2]
-
Improper Solvent System: An inappropriate solvent system can lead to poor separation from impurities, resulting in the discarding of fractions containing the target compound. Systematically optimize the mobile phase composition.
-
-
Check for Compound Degradation: Diterpenoids can be sensitive to heat, light, and pH changes.[3]
-
Minimize exposure to high temperatures during solvent evaporation.
-
Protect samples from direct light.
-
Buffer your solvents if your compound is pH-sensitive.
-
-
Monitor Each Step: Analyze a small aliquot of the crude extract and the waste from each purification step by TLC or HPLC to track the presence of your target compound and identify at which stage the loss is occurring.
Issue 2: Co-elution of Impurities with the Target Diterpenoid
Q: My purified diterpenoid is contaminated with impurities that have very similar retention times in my HPLC system. How can I resolve these co-eluting compounds?
A: Co-elution of structurally similar compounds, such as isomers, is a common hurdle in the purification of complex natural products.[4] Here are several strategies to improve separation:
-
Modify Chromatographic Selectivity:
-
Change the Stationary Phase: If you are using a C18 column, consider switching to a phenyl-hexyl or a cyano (CN) column. These phases offer different separation mechanisms that can resolve compounds with similar hydrophobicity.
-
Alter the Mobile Phase Composition:
-
Change the organic modifier (e.g., from acetonitrile (B52724) to methanol, or vice versa).
-
Incorporate a third solvent (a ternary gradient) to fine-tune the selectivity.
-
Adjust the pH of the mobile phase if your compounds have ionizable functional groups.
-
-
-
Employ Orthogonal Separation Techniques: Combining different chromatographic methods based on different separation principles is highly effective.
-
Optimize HPLC Method Parameters:
-
Reduce the Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve separation, although it will increase the run time.
-
Issue 3: Difficulty in Crystallizing the Purified Diterpenoid
Q: I have a highly pure fraction of my diterpenoid, but I am unable to induce crystallization. What can I do?
A: Crystallization is often a challenging final step in the purification process. Success can be influenced by purity, solvent choice, and environmental factors.
-
Ensure High Purity: Even small amounts of impurities can inhibit crystallization. It may be necessary to perform an additional chromatographic step to achieve the required purity.
-
Systematic Solvent Screening:
-
Single Solvent Method: Test a variety of solvents with different polarities. The ideal solvent will dissolve the compound when hot but not when cold.
-
Binary Solvent System: Use a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble. Dissolve the compound in a minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
-
Control the Rate of Crystallization: Slow cooling is crucial for the formation of well-ordered crystals.
-
Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Insulate the flask to slow down the cooling process.
-
-
Induce Nucleation:
-
Seeding: If you have a crystal of your compound, add a tiny seed crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Consider Alternative Techniques: If all else fails, techniques like vapor diffusion, where a precipitant solvent slowly diffuses into the solution of your compound, can be effective for small quantities.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography technique for initial cleanup of a crude diterpenoid extract?
A1: For initial fractionation of a crude extract, silica gel column chromatography is a cost-effective and widely used method.[6] It is effective for separating compounds based on polarity. A typical approach is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution allows for the separation of different classes of compounds, enriching the fractions containing your target diterpenoid.
Q2: How do I select an appropriate solvent system for High-Speed Counter-Current Chromatography (HSCCC)?
A2: The selection of the solvent system in HSCCC is critical and is based on the partition coefficient (K) of the target compound. The ideal K value is typically between 0.5 and 2.0. A common and versatile solvent system for diterpenoids is the hexane-ethyl acetate-methanol-water (HEMWat) system.[7][8] The ratios of these solvents can be adjusted to optimize the K value for your specific compound. Preliminary analysis by shaking the crude extract with the two phases of a potential solvent system and analyzing the distribution of the target compound by TLC or HPLC is a recommended approach to determine the K value.
Q3: My diterpenoid appears to be degrading during purification. What are the common causes of instability?
A3: Diterpenoid instability can be attributed to several factors, including pH, temperature, light, and oxidation.[3][9] Many diterpenes possess functional groups that are sensitive to acidic or basic conditions. High temperatures used for solvent evaporation can cause thermal degradation. Exposure to UV light can also lead to decomposition. To mitigate these issues, it is advisable to work at neutral pH whenever possible, use rotary evaporation at low temperatures, and protect samples from light by using amber vials or covering glassware with aluminum foil.
Q4: Can I use preparative Thin-Layer Chromatography (TLC) for diterpenoid purification?
A4: Yes, preparative TLC can be a useful technique for purifying small quantities of diterpenoids (typically in the milligram range). It is often used as a final polishing step to remove closely related impurities. The separation principle is the same as analytical TLC, but a thicker layer of adsorbent is used on a larger plate to accommodate a higher sample load. After developing the plate, the band corresponding to the target compound is scraped off, and the compound is eluted from the adsorbent with a suitable solvent.
Q5: What are the challenges in separating diterpenoid isomers?
A5: Diterpenoid isomers, such as positional isomers and stereoisomers, often have very similar physical and chemical properties, making their separation challenging.[10][11]
-
Positional Isomers: These can sometimes be separated by optimizing HPLC conditions, particularly by changing the column chemistry (e.g., using a phenyl-hexyl column) or the mobile phase composition to exploit subtle differences in their interactions with the stationary phase.[12]
-
Stereoisomers (Enantiomers and Diastereomers): Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC. Enantiomers, being non-superimposable mirror images, have identical properties in an achiral environment and require a chiral stationary phase (chiral HPLC) for separation.
Quantitative Data Summary
Table 1: Comparison of HSCCC Solvent Systems for Diterpenoid Purification
| Diterpenoid(s) | Plant Source | HSCCC Solvent System (v/v/v/v) | Purity Achieved | Reference |
| 6α-hydroxysugiol, sugiol, etc. | Salvia bowleyana | n-hexane-ethyl acetate-methanol-water (7:3:7:3) | 95.4% - 98.9% | [1] |
| Kaichianones A & B, etc. | Clerodendranthus kaichianum | n-hexane-ethyl acetate-methanol-water (4:5:4:5) | 95.3% - 98.6% | [13] |
| Aurelianolides A & B | Athenaea fasciculata | n-hexane-ethyl acetate-methanol-water (4:8:2:4) | 88.5% - 95.0% | [8][13] |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for Diterpenoid Fractionation
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Pre-elute the column with the starting mobile phase until the packing is stable.[14][15][16]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the target diterpenoid.
-
Pool the fractions containing the pure compound.
-
Protocol 2: Preparative HPLC for Final Purification of a Diterpenoid
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method that provides good resolution of the target diterpenoid from impurities.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water), column type (e.g., C18), and detection wavelength.
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
The mobile phase composition determined at the analytical scale can be used as a starting point.
-
-
Purification:
-
Dissolve the semi-purified diterpenoid fraction in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the eluting peak corresponding to the target compound using a fraction collector.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Remove the solvent from the purified fraction, typically by rotary evaporation.
-
Visualizations
Caption: A typical experimental workflow for the purification of complex diterpenoids.
Caption: A logical flowchart for troubleshooting common diterpenoid purification issues.
Caption: The signaling pathway of Carnosol inhibiting NF-κB-mediated osteoclastogenesis.[1][5][6][8]
Caption: The signaling pathway of Forskolin activating the adenylyl cyclase/cAMP pathway.[2][4][13]
References
- 1. Carnosol inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual mechanisms of NF-kappaB inhibition in carnosol-treated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carnosol Attenuates LPS-Induced Inflammation of Cardiomyoblasts by Inhibiting NF-κB: A Mechanistic in Vitro and in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
Addressing solubility issues of Harzianol O in cell culture media.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Harzianol O in cell culture, with a focus on addressing its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. For cell culture applications, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to use anhydrous, cell culture-grade DMSO to prevent precipitation and ensure stability.
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. What should I do?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. This typically occurs when the concentration of the organic solvent (e.g., DMSO) is not sufficient to maintain solubility in the aqueous media. To address this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity, while still being high enough to maintain this compound's solubility.
-
Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media while vortexing gently to facilitate mixing.
-
Use of a Surfactant: For certain applications, a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can be used at a low concentration (e.g., 0.01-0.1%) to improve solubility. However, the effects of the surfactant on your specific cell line should be evaluated.
Q3: Can I store this compound once it has been diluted in cell culture media?
A3: It is not recommended to store this compound in its final diluted form in cell culture media for extended periods. Due to its hydrophobic nature, the compound may precipitate out of the aqueous solution over time, leading to a decrease in the effective concentration. Always prepare fresh dilutions from the stock solution immediately before each experiment.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
This may be linked to the poor solubility and potential precipitation of this compound.
-
Root Cause Analysis:
-
Precipitation: The compound may be precipitating in the cell culture media, leading to a lower effective concentration.
-
Stock Solution Inhomogeneity: The stock solution may not be fully dissolved or may have precipitated during storage.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the available concentration.
-
-
Solutions:
-
Visual Inspection: Before each use, carefully inspect your diluted this compound solution for any signs of precipitation (cloudiness, visible particles).
-
Stock Solution Preparation: Ensure the stock solution is fully dissolved by gentle warming and vortexing. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Use of Low-Binding Plastics: Consider using low-protein-binding microplates and tubes to minimize adsorption.
-
Issue 2: Observed cytotoxicity at concentrations where this compound should be inactive.
This could be due to the cytotoxic effects of the solvent.
-
Root Cause Analysis:
-
High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture media may be too high for your specific cell line.
-
-
Solutions:
-
Solvent Toxicity Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples, but without this compound.
-
Minimize Solvent Concentration: Prepare a higher concentration stock solution of this compound to reduce the volume of solvent added to the cell culture media. Aim for a final DMSO concentration of ≤ 0.5%.
-
Data & Protocols
This compound Solubility Data
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Recommended for stock solutions. |
| Ethanol (100%) | ~10 mg/mL | Can be used, but may have higher cytotoxicity. |
| Phosphate-Buffered Saline (PBS) | < 0.1 µg/mL | Essentially insoluble in aqueous buffers. |
| Cell Culture Media (with 10% FBS) | < 1 µg/mL | Serum proteins may slightly enhance solubility. |
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Warm the solution to 37°C for 5-10 minutes and vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Dilution:
-
Pre-warm your cell culture media to 37°C.
-
Perform a serial dilution of the 10 mM stock solution in the pre-warmed media to achieve the desired final concentration.
-
Gently vortex the solution between each dilution step.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: A hypothetical signaling cascade initiated by this compound.
Avoiding degradation of Harzianol O during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Harzianol O during extraction from Trichoderma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a harziane diterpenoid, a class of natural products known for their complex chemical structures, typically featuring a 6/5/7/4 carbocyclic scaffold. These compounds are isolated from fungi of the genus Trichoderma. The stability of this compound is critical during extraction to ensure the accurate determination of its biological activity and to obtain a pure, characterizable compound for further research and development. Degradation can lead to a loss of the target molecule, the formation of artifacts, and misleading biological assay results.
Q2: What are the main factors that can cause this compound degradation during extraction?
Based on the chemical structure of related diterpenoid lactones, the primary factors contributing to the degradation of this compound are:
-
pH: The lactone ring in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, which would open the ring and alter the molecule's structure and activity.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis of the lactone and oxidation of the terpene backbone.
-
Oxidation: The terpene structure of this compound can be sensitive to oxidation, especially when exposed to air (oxygen), light, and certain metal ions, leading to the formation of various oxidation products.
-
Light: Exposure to UV or even ambient light can promote photodegradation of the molecule.
Q3: What are the visual or analytical indicators of this compound degradation?
-
Visual Cues: A change in the color of the extract, such as yellowing or browning, can indicate degradation, often due to the formation of polymeric or oxidized products.
-
Analytical Detection: The most reliable way to detect degradation is through chromatographic techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Thin-Layer Chromatography (TLC) can also be used as a preliminary check, where degradation may appear as streaking or the presence of additional spots.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Troubleshooting/Prevention Strategy |
| Low Yield of this compound | Degradation due to pH extremes. | Maintain a neutral or slightly acidic pH (around 6-7) during extraction and subsequent purification steps. Use buffered solutions if necessary. |
| Thermal degradation. | Perform all extraction and evaporation steps at low temperatures. Use a rotary evaporator with a water bath set to a maximum of 40°C. Store extracts at low temperatures (-20°C or -80°C). | |
| Oxidative degradation. | - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents.- Add antioxidants (e.g., ascorbic acid or BHT) to the extraction solvent in small amounts (e.g., 0.01-0.1%). | |
| Incomplete extraction. | - Ensure the fungal biomass is thoroughly homogenized to increase surface area for solvent penetration.- Use an appropriate solvent-to-biomass ratio.- Perform multiple extractions (at least 3 times) and pool the extracts. | |
| Appearance of Unknown Peaks in HPLC/TLC | Hydrolysis of the lactone ring. | This is likely if the pH was not controlled. The degradation product will have a different polarity and thus a different retention time. Re-evaluate and control the pH of all solutions. |
| Oxidation of the terpene backbone. | This can result in a variety of products with different polarities. Implement measures to prevent oxidation as described above. | |
| Solvent-related artifacts. | Ensure the use of high-purity solvents. Run a solvent blank on the HPLC to rule out contamination. | |
| Change in Extract Color (e.g., Browning) | Oxidation and polymerization of degradation products. | This is a strong indicator of oxidative degradation. Immediately implement strategies to minimize oxygen and light exposure. Store extracts in amber vials under an inert atmosphere. |
Experimental Protocols
Recommended Extraction Protocol for this compound
This protocol is adapted from established methods for the extraction of related compounds from Trichoderma and incorporates best practices to minimize degradation.
1. Fermentation and Biomass Collection:
-
Culture the desired Trichoderma species in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
2. Extraction:
-
Lyophilize (freeze-dry) the mycelial biomass to remove water.
-
Grind the dried mycelia into a fine powder.
-
Suspend the powdered mycelia in ethyl acetate (B1210297) (a common solvent for extracting similar compounds) at a ratio of 1:10 (w/v). To minimize oxidation, the ethyl acetate can be purged with nitrogen gas before use, and 0.01% (w/v) ascorbic acid can be added.
-
Perform the extraction at room temperature with continuous stirring for 24 hours, protecting the mixture from light by covering the container with aluminum foil.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
3. Concentration:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator.
-
Crucially, maintain the water bath temperature below 40°C to prevent thermal degradation.
-
Dry the resulting crude extract under a high vacuum to remove any residual solvent.
4. Storage:
-
Store the crude extract in an amber vial, flushed with nitrogen, at -20°C or lower until further purification.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential to monitor the integrity of this compound.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape and maintain a slightly acidic pH) and acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Forced Degradation Studies: To validate the method's stability-indicating capability, subject a purified sample of this compound to forced degradation under the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24-48 hours.
-
Alkaline: 0.1 M NaOH at room temperature for 2-4 hours (lactone hydrolysis is often faster in basic conditions).
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solid-state).
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound during extraction.
Technical Support Center: Method Development for Consistent Harzianol O Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent quantification of Harzianol O.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. HPLC-UV/DAD Analysis Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting analyte ionization. | Adjust the pH of the mobile phase. For a neutral compound like this compound, a neutral pH is a good starting point. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol), or replace the column if necessary.[1][2] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[3] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[3] | |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[3] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell.[3] |
| Leaks in the system. | Check all fittings for leaks and tighten or replace as needed.[1] | |
| Ghost Peaks | Contamination in the injector or column from a previous run. | Implement a thorough wash step with a strong solvent between injections. |
| Sample carryover. | Optimize the injector wash procedure. |
2. LC-MS/MS Analysis Issues
| Issue | Potential Cause | Recommended Solution |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix interfering with ionization. | Improve sample cleanup using Solid Phase Extraction (SPE).[4][5] |
| Develop a matrix-matched calibration curve.[6] | ||
| Use a stable isotope-labeled internal standard if available.[4] | ||
| Low Signal Intensity | Suboptimal ionization source parameters (e.g., spray voltage, gas flow, temperature). | Optimize source parameters by infusing a standard solution of this compound. |
| Inefficient desolvation. | Adjust nebulizer gas flow and source temperature. | |
| Inconsistent Quantification | Variability in sample extraction. | Ensure consistent and reproducible extraction procedures. Use an internal standard to correct for variations. |
| Degradation of this compound during sample preparation or storage. | Minimize sample exposure to high temperatures and light. Analyze samples as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended method for extracting this compound from Trichoderma culture? A1: Extraction with an organic solvent like ethyl acetate (B1210297) or methanol (B129727) is a common method for fungal secondary metabolites.[7] For quantitative analysis, it is crucial to optimize the extraction solvent and procedure to ensure high and reproducible recovery.
-
Q2: How can I minimize the degradation of this compound during sample preparation? A2: The stability of this compound during extraction and analysis has not been extensively reported. However, for similar compounds, it is recommended to avoid prolonged exposure to high temperatures, strong acids or bases, and direct light. It is best practice to process and analyze samples as quickly as possible.
Chromatography
-
Q3: What type of HPLC column is suitable for this compound analysis? A3: A C18 reversed-phase column is a good starting point for the separation of diterpenes like this compound. Optimization of the mobile phase (e.g., acetonitrile (B52724)/water or methanol/water gradients) will be necessary to achieve good resolution from other matrix components.
-
Q4: My peaks are splitting. What should I do? A4: Peak splitting can be caused by several factors, including a clogged column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.[8] First, try flushing the column. If the problem persists, the column may need to be replaced. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Quantification and Data Interpretation
-
Q5: How do I establish a reliable calibration curve for this compound quantification? A5: A multi-point calibration curve using a certified reference standard of this compound is essential. For LC-MS analysis, it is highly recommended to prepare matrix-matched standards to compensate for matrix effects.[6]
-
Q6: What validation parameters are important for a consistent quantification method? A6: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]
Experimental Protocols
Protocol 1: Extraction of this compound from Trichoderma Culture Broth
-
Grow the Trichoderma strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for this compound production.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in a known volume of methanol or acetonitrile for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-UV/DAD Quantification of this compound (Hypothetical Method)
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm (This wavelength is a common starting point for non-chromophoric compounds; optimization is required).
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration curve prepared with a certified this compound standard.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. gtfch.org [gtfch.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Harzianol O Demonstrates Notable Anti-inflammatory Potential in Comparative Analysis
A recent study evaluating the anti-inflammatory properties of various harziane diterpenes has highlighted Harzianol O as a compound of interest, exhibiting significant inhibitory effects on nitric oxide (NO) production, a key mediator in inflammatory processes. This comparative guide synthesizes the available experimental data to provide a clear overview of this compound's performance against other related harzianol compounds, offering valuable insights for researchers and professionals in drug development.
A study focusing on harziane diterpenes isolated from the deep-sea sediment fungus Trichoderma sp. SCSIOW21 systematically evaluated the anti-inflammatory activity of seven compounds, including this compound. The findings indicate that this compound, along with Harzianol J and Harzianol A, demonstrates the most potent anti-inflammatory effects among the group.[1]
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of these compounds was assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. The results, summarized in the table below, show a clear differentiation in activity among the tested harzianols.
| Compound | NO Inhibition at 100 µM (%) | IC50 (µM) |
| This compound (7) | 50.5 | Not Reported |
| Harzianol J (2) | 81.8 | 66.7 |
| Harzianol A (3) | 46.8 | Not Reported |
| Harzianol K (1) | Weak Inhibition | Not Reported |
| Harzianol L (4) | Weak Inhibition | Not Reported |
| Harzianol M (5) | Not Reported | Not Reported |
| Harzianol N (6) | Not Reported | Not Reported |
Data sourced from a 2021 study on novel harziane diterpenes.[1]
Notably, Harzianol J exhibited the strongest inhibitory activity with an IC50 value of 66.7 µM.[1] While the IC50 for this compound was not determined in this study, its 50.5% inhibition of NO production at a concentration of 100 µM positions it as a significant anti-inflammatory agent, comparable to Harzianol A.[1] Conversely, Harzianol K and Harzianol L showed only weak inhibition at the same concentration.[1] The study also confirmed that the observed inhibitory effects were not due to cytotoxicity at the tested concentrations.
The researchers suggested a potential structure-activity relationship, noting that compounds lacking hydroxyl groups at the C-8 and C-18 positions, such as this compound, J, and A, displayed higher NO production inhibitory activities. This suggests that the presence of these hydroxyl groups may diminish the anti-inflammatory effect.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The production of nitric oxide in LPS-stimulated macrophages is primarily regulated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific interactions of this compound with these pathways were not detailed in the primary study, the inhibition of NO production strongly implies an interaction with these upstream signaling cascades.
The diagram below illustrates the general signaling pathway leading to the production of inflammatory mediators upon LPS stimulation. It is hypothesized that harzianol compounds, including this compound, exert their anti-inflammatory effects by modulating one or more components of this pathway.
Caption: LPS-induced pro-inflammatory signaling pathway.
Experimental Protocols
The anti-inflammatory activity was determined using a nitric oxide production inhibitory assay with RAW 264.7 macrophages. The detailed methodology was referenced from a prior publication.
Cell Culture and Treatment: RAW 264.7 macrophages were cultured in a suitable medium. For the assay, cells were seeded in 96-well plates. The cells were then pre-treated with various concentrations of the harzianol compounds (1, 2, 3, 4, and 7) for a specified duration. Following pre-treatment, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS).
Nitric Oxide (NO) Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent. The absorbance was read at a specific wavelength using a microplate reader. The percentage of NO inhibition was calculated by comparing the nitrite concentration in the compound-treated groups to that of the LPS-only treated control group.
Cytotoxicity Assay: To ensure that the observed reduction in NO production was not due to cell death, a cytotoxicity assay (MTT assay) was performed in parallel. This assay measures the metabolic activity of the cells, which is indicative of cell viability. The results confirmed that the tested compounds were not cytotoxic at the concentrations used for the anti-inflammatory assay.
References
Comparative Analysis of Harzianol O and Dexamethasone: An Anti-inflammatory and Cytotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally derived diterpene Harzianol O and the well-established synthetic glucocorticoid dexamethasone (B1670325). The focus is on their anti-inflammatory properties and cytotoxic effects, supported by available experimental data. This document aims to be a valuable resource for researchers in the fields of pharmacology and drug discovery.
Executive Summary
Dexamethasone is a potent steroidal anti-inflammatory drug with a well-characterized mechanism of action involving the glucocorticoid receptor. It effectively inhibits the production of pro-inflammatory mediators, including nitric oxide (NO). In contrast, this compound, a harziane diterpene isolated from the deep-sea fungus Trichoderma sp. SCSIOW21, has demonstrated anti-inflammatory potential through the inhibition of NO production. This guide presents a side-by-side comparison of their efficacy and cytotoxicity based on in vitro studies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and dexamethasone concerning their anti-inflammatory and cytotoxic activities.
Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Inhibition at 100 µM (%) | Cell Line |
| This compound | Not Reported | 50.5% | RAW 264.7 |
| Dexamethasone | ~1 µM (estimated) | >90% (at 10 µM) | J774/RAW 264.7 |
Note: The IC50 for dexamethasone is estimated from graphical data and literature describing potent inhibition in the low micromolar range. The IC50 for this compound has not been determined in the available literature.
Table 2: Cytotoxicity in RAW 264.7 Macrophages
| Compound | IC50 (µM) | Observation | Assay |
| This compound | > 100 µM | No cytotoxicity observed at concentrations up to 100 µM. | MTT |
| Dexamethasone | ~50 µM (at 24h) | Dose- and time-dependent cytotoxicity observed. | MTT |
Note: The IC50 for dexamethasone is an estimation based on graphical data from studies on RAW 264.7 cells.
Experimental Protocols
Nitric Oxide (NO) Production Inhibitory Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or dexamethasone). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature. The absorbance is measured at approximately 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound or dexamethasone and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Structure-Activity Relationship of Harziane Diterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Harziane diterpenoids, a class of natural products primarily isolated from fungi of the genus Trichoderma, have garnered significant interest in the scientific community due to their unique and complex chemical structures and promising biological activities.[1] These compounds are characterized by an intricate 6/5/7/4 fused carbocyclic scaffold, which serves as a template for a variety of functional group modifications, leading to a diverse array of biological effects.[1] This guide provides a comparative overview of the structure-activity relationships (SAR) of harziane diterpenoids, focusing on their cytotoxic, antimicrobial, anti-inflammatory, and phytotoxic properties, supported by experimental data.
Comparative Biological Activities of Harziane Diterpenoids
The biological activities of harziane diterpenoids are intricately linked to their structural features. The presence, absence, and orientation of hydroxyl groups, ketones, and other functionalities on the core scaffold significantly influence their potency and selectivity.
Cytotoxic Activity
Several harziane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The SAR studies in this area are still emerging, but preliminary data suggest that specific substitutions on the diterpenoid skeleton are crucial for activity.
Table 1: Cytotoxicity of Harziane Diterpenoids
| Compound | Cell Line | IC50 / EC50 (µM) | Reference |
| Harzianol I | Three cancer cell lines | Activity observed | [2][3] |
| Trichodermanin C | Murine P388 leukemia, Human HL-60 leukemia, Murine L1210 leukemia | Potent activity | [4] |
| Trichodermanins E and F | Murine P388 leukemia, Human HL-60 leukemia, Murine L1210 leukemia | Modest activity | |
| Compound 92 (a hydroanthraquinone from T. harzianum) | HepG2, Hela | 2.10 µM, 8.59 µM |
Antimicrobial Activity
The antimicrobial properties of harziane diterpenoids have been investigated against a range of bacteria and fungi. The position and nature of substituents on the harziane framework appear to play a critical role in determining the antimicrobial spectrum and potency. For instance, it has been suggested that functional groups at the C-2 or C-3 positions might diminish the antibacterial and cytotoxic effects.
Table 2: Antimicrobial Activity of Harziane Diterpenoids
| Compound | Organism | MIC / EC50 (µg/mL) | Reference |
| Harzianol I | Staphylococcus aureus | 7.7 ± 0.8 | |
| Bacillus subtilis | 7.7 ± 1.0 | ||
| Micrococcus luteus | 9.9 ± 1.5 | ||
| Harzianone E | Photobacterium angustum | Weak activity | |
| Harzianones G and a known diterpenoid (5) | Bacillus cereus | Suppressed growth | |
| Nafuredin C | Magnaporthe oryzae | 8.63 µM (MIC) |
Anti-inflammatory Activity
A number of harziane diterpenoids have been evaluated for their ability to modulate inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 3: Anti-inflammatory Activity of Harziane Diterpenoids
| Compound | Assay | IC50 / Inhibition (%) | Concentration (µM) | Reference |
| Harzianol J | NO production inhibition | 81.8% | 100 | |
| IC50 = 66.7 | ||||
| Harzianol A | NO production inhibition | 46.8% | 100 | |
| Harzianol O | NO production inhibition | 50.5% | 100 | |
| Furanharzianone B (revised structure 4) | NO production inhibition | Moderate suppression | Not specified |
Note: None of the tested compounds (1-7) showed cytotoxicity at concentrations of 25–100 µM, indicating that the observed anti-inflammatory effects are not due to cell death.
Phytotoxic Activity
Certain harziane diterpenoids have exhibited potent phytotoxicity, suggesting their potential as natural herbicides. This activity is a relatively new area of investigation for this class of compounds.
Table 4: Phytotoxic Activity of Harziane Diterpenoids
| Compound | Plant Species | Activity | Reference |
| Harzianelactones A and B | Amaranth, Lettuce | Potent phytotoxicity | |
| Harzianones A–D | Amaranth, Lettuce | Potent phytotoxicity | |
| Harziane | Amaranth, Lettuce | Potent phytotoxicity |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the harziane diterpenoids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a serial two-fold dilution of the harziane diterpenoids in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Production Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, using the Griess reagent.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the harziane diterpenoids for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-48 hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.
Phytotoxicity Assay (Seedling Growth Inhibition)
This assay evaluates the effect of chemical compounds on the germination and early growth of plants.
-
Seed Sterilization: Surface sterilize the seeds of the test plants (e.g., lettuce, amaranth) to prevent microbial contamination.
-
Treatment Application: Place the sterilized seeds on filter paper in a petri dish or multi-well plate and moisten with different concentrations of the harziane diterpenoids. A solvent control is included.
-
Incubation: Incubate the plates in a controlled environment (temperature, light, and humidity) for a defined period (e.g., 3-7 days).
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements of the treated groups to the control group to determine the percentage of inhibition.
Visualizing Relationships and Workflows
Biosynthetic Pathway of Harziane Diterpenoids
The intricate carbocyclic core of harziane diterpenoids is biosynthesized from geranylgeranyl pyrophosphate (GGPP) through a series of complex cyclization reactions. The proposed pathway involves key intermediates leading to the formation of the characteristic 6/5/7/4 ring system.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
A Comparative Analysis of the Cytotoxic Effects of Harziane Diterpenes on Cancer Cells
For Immediate Release
A comprehensive review of available scientific literature reveals the promising cytotoxic potential of harziane diterpenes, a class of natural compounds primarily isolated from fungi of the Trichoderma genus. This guide synthesizes experimental data to offer a comparative overview of their anti-cancer activities, details the methodologies used for their evaluation, and explores the underlying molecular mechanisms of action. This information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity of Harziane Diterpenes
Harziane diterpenes have demonstrated a range of cytotoxic activities against various human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for several harziane diterpenes and related compounds, providing a basis for comparing their potency.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Amino-harzianic acid | SMMC-7721 (Hepatocellular carcinoma) | 26.84 | |
| Harzianol I | A549 (Lung carcinoma), HCT-116 (Colorectal carcinoma), SW480 (Colorectal adenocarcinoma) | Activity Observed | |
| Harzianum A | Various human cancer cell lines | Cytotoxicity Reported | |
| Harzianum B | Various human cancer cell lines | Cytotoxicity Reported |
Note: "Activity Observed" indicates that the source mentions cytotoxic activity but does not provide specific IC50 values in the abstract. Further investigation of the full-text articles is recommended for detailed quantitative data.
Experimental Protocols
The evaluation of the cytotoxic activity of harziane diterpenes predominantly relies on in vitro cell-based assays. The following is a detailed protocol for the widely used MTT assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Human cancer cell lines (e.g., SMMC-7721, A549, HCT-116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Harziane diterpene compounds of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: A stock solution of each harziane diterpene is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete culture medium. The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells containing medium with the solvent at the same final concentration and wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, a specific volume of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution is added to each well to dissolve the insoluble purple formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Harziane Diterpene-Induced Cytotoxicity
While research into the specific molecular mechanisms of harziane diterpenes is ongoing, evidence suggests that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. The primary signaling cascades implicated are the mitochondrial (intrinsic) pathway and the modulation of the NF-κB signaling pathway.
Mitochondrial Apoptosis Pathway
The intrinsic pathway of apoptosis is a major mechanism by which cells commit suicide in response to cellular stress. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the activation of caspase enzymes.
Caption: Mitochondrial pathway of apoptosis induced by harziane diterpenes.
This pathway involves the following key steps:
-
Induction of Pro-apoptotic Proteins: Harziane diterpenes can upregulate pro-apoptotic proteins like Bax.
-
Inhibition of Anti-apoptotic Proteins: Concurrently, they may downregulate anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic proteins leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates pro-caspase-9 to its active form, caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner pro-caspase-3.
-
Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival, proliferation, and inflammation, and is often constitutively active in cancer cells. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by harziane diterpenes.
The inhibitory action on the NF-κB pathway is proposed to occur as follows:
-
Inhibition of IKK: Harziane diterpenes may inhibit the IκB kinase (IKK) complex.
-
Stabilization of IκB: This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.
-
Sequestration of NF-κB: As a result, NF-κB remains bound to IκB in the cytoplasm.
-
Blocked Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus.
-
Downregulation of Anti-apoptotic Genes: Consequently, the transcription of NF-κB target genes, which include many anti-apoptotic and pro-survival genes, is suppressed.
-
Promotion of Apoptosis: The reduction in anti-apoptotic proteins sensitizes the cancer cells to apoptotic stimuli.
Conclusion
Harziane diterpenes represent a class of natural products with demonstrated cytotoxic activity against various cancer cell lines. While the available data provides a strong rationale for their further investigation, more comprehensive studies are needed to establish a clear structure-activity relationship and to fully elucidate their mechanisms of action. The induction of apoptosis through
Efficacy of Harzianol O compared to known anti-inflammatory drugs.
In the landscape of anti-inflammatory drug discovery, natural products continue to be a promising source of novel therapeutic agents. This guide provides a comparative analysis of Harzianol O, a diterpene derivative isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21, against established anti-inflammatory drugs, Dexamethasone and Indomethacin. This comparison is based on their efficacy in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key in vitro model for assessing anti-inflammatory potential.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and the reference drugs was evaluated by their ability to inhibit nitric oxide (NO) production in macrophage cell lines stimulated with lipopolysaccharide (LPS). NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Concentration | Cell Line | % NO Inhibition | IC₅₀ |
| This compound | 100 µM | Macrophages | 50.5%[1] | Not Reported |
| Dexamethasone | 0.1-10 µM | J774 Macrophages | Dose-dependent | 34.60 µg/mL (~88.2 µM)[2] |
| Indomethacin | Not Applicable | RAW 264.7 | Not Applicable | 56.8 µM[3] |
Note: The cell line for the this compound experiment was reported as "macrophages"[1]; RAW 264.7 and J774 are common murine macrophage cell lines used in such assays. The IC₅₀ for Dexamethasone was converted from µg/mL to µM for comparative purposes (Molar Mass of Dexamethasone: 392.46 g/mol ).
Experimental Protocols
The data presented in this guide is based on a well-established in vitro model of inflammation. The following is a detailed methodology for the key experiments cited.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Equal volumes of the cell supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature. The absorbance is then measured at a specific wavelength (typically 540 nm) using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-only control group.
Cell Viability Assay
To ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed in parallel. This assay measures the metabolic activity of the cells, which is an indicator of cell viability. This compound has been shown to have no cytotoxic effects at concentrations between 25-100 µM[1].
Mechanism of Action and Signaling Pathways
This compound: The precise molecular mechanism of this compound's anti-inflammatory action has not yet been fully elucidated. However, its ability to inhibit NO production suggests that it may interfere with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
Dexamethasone: As a synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression. A key mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression, including iNOS. Dexamethasone has been shown to decrease iNOS-dependent NO production by destabilizing iNOS mRNA in LPS-treated macrophages.
Indomethacin: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While its main target is the COX pathway, Indomethacin has also been shown to inhibit NO production, suggesting a broader anti-inflammatory profile.
The following diagram illustrates the general signaling pathway for LPS-induced nitric oxide production in macrophages, which is a likely target for this compound.
Caption: LPS-induced NO production pathway in macrophages.
The following diagram outlines the experimental workflow for assessing the anti-inflammatory effects of test compounds.
Caption: Workflow for in vitro anti-inflammatory screening.
References
Cross-validation of Harzianol O's bioactivity in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol O, a harziane-type diterpenoid isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21, has emerged as a molecule of interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of this compound's bioactivity, comparing its known effects with those of other relevant compounds. Due to the limited currently available data on this compound in multiple cell lines, this guide incorporates data on closely related harziane diterpenoids to offer a broader perspective on the potential bioactivities of this structural class.
Bioactivity Profile of this compound
Currently, the primary reported bioactivity of this compound is its anti-inflammatory effect, as demonstrated in murine macrophage RAW 264.7 cells.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. At a concentration of 100 µM, this compound exhibited a 50.5% inhibition of NO production without inducing cytotoxicity. This anti-inflammatory potential suggests that this compound may be a candidate for further investigation in inflammatory disease models.
Comparative Bioactivity of Harziane Diterpenoids
To provide a broader context for the potential bioactivities of this compound, this section compares its known anti-inflammatory activity with the cytotoxic effects of a related harziane diterpenoid, Harzianol I, in various cancer cell lines.
Table 1: Comparative Bioactivity of this compound and Harzianol I in Different Cell Lines
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | RAW 264.7 (Murine Macrophage) | Nitric Oxide (NO) Inhibition | 100 µM | 50.5% Inhibition | |
| RAW 264.7 (Murine Macrophage) | Cytotoxicity (MTT) | up to 100 µM | No cytotoxicity | ||
| Harzianol I | A549 (Human Lung Carcinoma) | Cytotoxicity | Not Specified | Cytotoxic activity observed | |
| HeLa (Human Cervical Carcinoma) | Cytotoxicity | Not Specified | Cytotoxic activity observed | ||
| MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | Not Specified | Cytotoxic activity observed |
Experimental Protocols
This section details the methodologies used for the key experiments cited in this guide.
Nitric Oxide (NO) Production Inhibitory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) with or without 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture and Seeding: Cells (e.g., RAW 264.7, A549, HeLa, MCF-7) are cultured and seeded in 96-well plates as described above.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been elucidated, its anti-inflammatory activity suggests potential interaction with key inflammatory signaling cascades. Based on the known mechanisms of other anti-inflammatory natural products, the following pathways are hypothesized to be involved.
Hypothesized Anti-inflammatory Signaling Pathway for this compound
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
It is plausible that this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the bioactivity of a novel compound like this compound.
Caption: General experimental workflow for bioactivity assessment.
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory activity in RAW 264.7 macrophages. However, a comprehensive understanding of its bioactivity profile requires further investigation across a diverse range of cell lines, including various cancer and immune cell types. Comparative analysis with other harziane diterpenoids, such as the cytotoxic Harzianol I, suggests that this structural class may possess a spectrum of biological activities. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
Benchmarking Harzianol O's antibacterial effects against standard antibiotics.
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Specific antibacterial data for Harzianol O is not yet widely available in published literature. This guide utilizes data for Harzianol I , a closely related harziane diterpenoid, as a proxy to provide a comparative benchmark against standard antibiotics. The data presented for Harzianol I was obtained from studies on its effects against various bacterial strains.[1][2]
This document provides an objective comparison of the antibacterial performance of Harzianol I with that of established antibiotic agents. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of harziane diterpenoids as novel antimicrobial compounds. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of antibacterial mechanisms and experimental workflows.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of Harzianol I and a selection of standard antibiotics against Gram-positive bacteria are summarized below. The data for Harzianol I is presented as EC50 (half-maximal effective concentration), while the data for standard antibiotics is presented as MIC (Minimum Inhibitory Concentration) ranges, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. These values are derived from various scientific studies and standardized guidelines.
Table 1: Antibacterial Activity of Harzianol I vs. Standard Antibiotics against Staphylococcus aureus
| Compound/Antibiotic | EC50/MIC Range (µg/mL) |
| Harzianol I | 7.7 ± 0.8 [1][2] |
| Penicillin | 0.015 - >128 |
| Ciprofloxacin | 0.12 - 128 |
| Gentamicin | 0.03 - 128 |
| Tetracycline | 0.06 - 64 |
| Vancomycin | 0.25 - 16 |
Table 2: Antibacterial Activity of Harzianol I vs. Standard Antibiotics against Bacillus subtilis
| Compound/Antibiotic | EC50/MIC Range (µg/mL) |
| Harzianol I | 7.7 ± 1.0 [1] |
| Penicillin | 0.007 - 16 |
| Ciprofloxacin | 0.015 - 4 |
| Gentamicin | 0.015 - 8 |
| Tetracycline | 0.015 - 16 |
| Vancomycin | 0.12 - 4 |
Table 3: Antibacterial Activity of Harzianol I vs. Standard Antibiotics against Micrococcus luteus
| Compound/Antibiotic | EC50/MIC Range (µg/mL) |
| Harzianol I | 9.9 ± 1.5 |
| Penicillin | ≤0.06 - 16 |
| Ciprofloxacin | 0.06 - 4 |
| Gentamicin | 0.03 - 8 |
| Tetracycline | 0.06 - 32 |
| Vancomycin | 0.12 - 8 |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, as guided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Test Compound/Antibiotic: Prepare a stock solution of the compound (e.g., this compound/I) in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Use fresh, pure cultures of the test bacteria (S. aureus, B. subtilis, M. luteus).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Inoculum Preparation:
- From a fresh agar (B569324) plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row and mix well.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
4. Inoculation of the Microtiter Plate:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and the growth control wells.
- The final volume in each well will be 200 µL.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
5. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading the Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.
Mandatory Visualization
Diagram 1: Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Simplified Signaling Pathways of Antibacterial Action
Caption: Mechanisms of action for Harzianol I and standard antibiotics.
References
A Comparative Study of Harzianol O and Its Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Harzianol O, a harziane diterpenoid isolated from the fungus Trichoderma sp., has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound and its naturally occurring analogues, focusing on their biological activities and the experimental data supporting these findings. While the exploration of synthetic analogues of this compound remains a nascent field, this document summarizes the current knowledge to aid researchers in drug development and natural product chemistry.
Performance and Biological Activity: A Comparative Overview
Harziane diterpenoids exhibit a range of biological activities, including anti-inflammatory and antibacterial effects. The following table summarizes the quantitative data on the bioactivities of this compound and its natural analogues.
| Compound | Biological Activity | Assay | Results | Source Organism |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | 50.5% inhibition at 100 µM | Trichoderma sp. SCSIOW21[1][2] |
| Harzianol A | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | 46.8% inhibition at 100 µM | Trichoderma sp. SCSIOW21[1][2] |
| Hazianol J | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | 81.8% inhibition at 100 µM; IC50 = 66.7 µM | Trichoderma sp. SCSIOW21[1] |
| Harzianol I | Antibacterial | Microdilution method | EC50 = 7.7 ± 0.8 µg/mL against Staphylococcus aureus; EC50 = 7.7 ± 1.0 µg/mL against Bacillus subtilis; EC50 = 9.9 ± 1.5 µg/mL against Micrococcus luteus | Trichoderma atroviride B7 |
| Harzianone | Antifungal | Disk diffusion assay | Inactive against Colletotrichum lagenarium and Fusarium oxysporum at 30 µ g/disk | Trichoderma sp. |
| Harziandione | Antifungal | Not specified | Mentioned as an antifungal agent, but activity of the pure compound was not clarified | Trichoderma harzianum |
| Harzianone G | Antibacterial | Broth microdilution | Suppressed the growth of Bacillus cereus | Trichoderma harzianum |
| Harzianone H | Antibacterial | Broth microdilution | Suppressed the growth of Bacillus cereus | Trichoderma harzianum |
Signaling Pathways and Experimental Workflows
To understand the biological activities of these compounds, it is crucial to examine the experimental setups and the cellular pathways they modulate.
Anti-inflammatory Activity Workflow
The anti-inflammatory potential of this compound and its analogues is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for assessing the anti-inflammatory activity of harziane diterpenoids.
LPS-induced Inflammatory Signaling Pathway
LPS stimulation of macrophages activates signaling pathways that lead to the production of pro-inflammatory mediators like NO. This compound and its analogues are thought to interfere with this pathway.
Caption: Potential intervention of this compound in the LPS-induced inflammatory pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Nitric Oxide (NO) Production Inhibitory Assay
This assay is a common method to screen for anti-inflammatory activity.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density and incubated to allow for adherence.
-
The cells are then pre-treated with various concentrations of the test compounds (this compound or its analogues) for a defined period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
The plates are incubated for an additional 24 hours.
Measurement of Nitrite:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Preparation:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A bacterial suspension of a known concentration (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate with the broth medium.
-
The bacterial suspension is added to each well.
-
Positive (bacteria with a known antibiotic) and negative (bacteria with no compound) controls are included on each plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
Data Analysis:
-
Bacterial growth is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by visual inspection for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound and its naturally occurring analogues represent a promising class of compounds with demonstrable anti-inflammatory and antibacterial activities. The available data, primarily from in vitro studies, suggests that the harziane diterpenoid scaffold is a valuable starting point for the development of new therapeutic agents. However, the lack of extensive research into synthetic analogues and detailed structure-activity relationships (SAR) highlights a significant gap in the current understanding. Future research should focus on the total synthesis of this compound and the creation of a library of synthetic analogues to systematically explore the chemical space and optimize the biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating family of natural products.
References
Safety Operating Guide
Prudent Disposal of Harzianol O: A Guide for Laboratory Professionals
Summary of Available Data
The following table summarizes the known information about Harzianol O. The absence of comprehensive safety and toxicity data necessitates a cautious approach to its handling and disposal.
| Property | Description |
| Chemical Nature | A harziane-type diterpene derivative isolated from the fungus Trichoderma sp.[1] |
| Known Biological Activity | Potential anti-inflammatory effects.[1] |
| Physical Appearance | Can be isolated as a solid or part of a crude extract. |
| Toxicity Data | Specific toxicity data (e.g., LD50) is not readily available. It is prudent to handle it with care, assuming potential toxicity. |
| Disposal Guidelines | No specific disposal guidelines for this compound were found. General laboratory hazardous waste procedures should be followed.[2] |
Experimental Protocols: Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including the pure compound, solutions, and contaminated materials. This protocol is based on the conservative assumption that this compound is a hazardous substance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
If there is a risk of generating aerosols or dust, work in a well-ventilated area or a chemical fume hood.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Collect all this compound waste in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[2]
-
Segregate this compound waste from other waste streams, such as strong acids, bases, and oxidizers.[2]
3. Disposal of Pure Compound and Solutions:
-
For the disposal of the pure compound or solutions containing this compound, transfer the material directly into the designated hazardous waste container.
-
Avoid generating dust or aerosols during the transfer.
4. Decontamination of Labware and Surfaces:
-
All labware (e.g., glassware, spatulas) and surfaces contaminated with this compound should be decontaminated.
-
For containers that held what might be considered an "acute" hazardous waste (a conservative assumption in the absence of data), triple rinsing is required.[2] Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone, depending on the original solvent for the this compound).
-
Collect all rinsate as hazardous waste in the designated container.
-
After decontamination, labware can be washed according to standard laboratory procedures.
5. Disposal of Contaminated Materials:
-
Dispose of all contaminated materials, such as gloves, wipes, and disposable lab coats, in the designated hazardous waste container.
6. Final Disposal:
-
Once the hazardous waste container is full, seal it securely.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[3]
Visualized Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
